Tetracycline
Description
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-WESIUVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-75-5 (mono-hydrochloride) | |
| Record name | Tetracycline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023645 | |
| Record name | Tetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Tetracycline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
YELLOW, ODOLESS POWDER. SPARINGLY SOL IN H2O; SLIGHTLY IN ETHANOL /PHOSPHATE COMPLEX/, Freely sol in water, sol in methanol, ethanol. Insol in ether, hydrocarbons. /Hydrochloride/, 1 G IN ABOUT 2500 ML H2O & ABOUT 50 ML ALCOHOL; FREELY SOL IN DIL HCL & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Practically insoluble in chloroform and ether, very slightly soluble in water, slightly soluble in alcohol, very soluble in dilute hydrochloric acid and alkali hydroxide solutions., In water, 231 mg/l at 25 °C. | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER, Yellow, crystalline powder | |
CAS No. |
60-54-8 | |
| Record name | Tetracycline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8VB5M810T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-5 °C, Melting point: 175-177 °C /Tetracycline dihydrate/, Melting point: 220-223 °C /Tetracycline hydrochloride/ | |
| Record name | Tetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3188 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action at the Molecular and Cellular Level
Ribosomal Inhibition and Protein Synthesis Disruption
Tetracycline (B611298) hydrochloride is a protein synthesis inhibitor that exerts its bacteriostatic effect by targeting the bacterial ribosome. drugbank.comnih.gov This action is selective for bacterial cells over mammalian cells due to differences in ribosomal structure and the presence of an energy-dependent transport system that concentrates the antibiotic within susceptible bacteria. patsnap.commsdvetmanual.com
The principal mechanism of this compound hydrochloride involves its reversible binding to the 30S ribosomal subunit in bacteria. drugbank.comnih.govpatsnap.comwikipedia.org The 30S subunit, composed of 16S ribosomal RNA (rRNA) and numerous proteins, is a critical component of the machinery that translates messenger RNA (mRNA) into proteins. wikipedia.orgfrontiersin.org this compound binds to a specific pocket within the 30S subunit, primarily interacting with the 16S rRNA. frontiersin.orgnih.govrcsb.org This binding occurs at a single high-affinity site. nih.gov
Once bound to the 30S subunit, this compound hydrochloride physically obstructs the binding of aminoacyl-transfer RNA (aminoacyl-tRNA) to the ribosomal acceptor site, known as the A-site. drugbank.comnih.govwikipedia.orgnih.gov The aminoacyl-tRNA is responsible for carrying the next amino acid to be added to the growing polypeptide chain, as dictated by the mRNA codon. By preventing the stable accommodation of the aminoacyl-tRNA in the A-site, this compound effectively halts the elongation phase of protein synthesis. patsnap.comnih.gov This steric hindrance prevents the addition of new amino acids, thereby arresting protein production and inhibiting bacterial growth and replication. nih.govpatsnap.com
The interaction between this compound and the 16S rRNA is crucial for its inhibitory action. frontiersin.orgnih.gov The binding pocket for this compound on the 30S subunit is predominantly formed by the 16S rRNA. rcsb.org Specific nucleotides within the 16S rRNA, such as those in helices h31 and h34, are key to this interaction. nih.gov For instance, hydrogen bonds form between the this compound molecule and nucleotides like A965, and there are hydrophobic interactions with C1054 and U1196. rcsb.org Mutations in the genes encoding 16S rRNA can confer resistance to this compound by altering this binding site. nih.gov While the primary binding site is on the 30S subunit, some studies suggest that tetracyclines may also bind to the 23S rRNA of the 50S ribosomal subunit to some extent. wikipedia.org
This compound's ability to chelate divalent metal cations, particularly magnesium ions (Mg2+), is integral to its biological activity. nih.govpatsnap.com It is believed that this compound binds to the ribosome as a this compound-Mg2+ complex. nih.govrsc.org This complex formation is critical for the high-affinity interaction with the 16S rRNA. The magnesium ion helps to properly orient the drug within its binding site and forms essential salt bridges with the phosphate (B84403) oxygen atoms of the rRNA backbone, specifically at nucleotides G1197 and G1198. rcsb.orgrsc.org This chelation with Mg2+ is a prerequisite for the inhibition of protein synthesis, as it stabilizes the binding of the antibiotic to the ribosome. patsnap.comrsc.org
Effects on 16S rRNA
Non-Ribosomal Molecular Interactions and Cellular Effects
Beyond its antibacterial properties, this compound hydrochloride exhibits activities that are independent of ribosomal inhibition.
This compound hydrochloride and its derivatives are known inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. wikipedia.orgscispace.comnih.gov This inhibitory action is separate from its antimicrobial effects. pcronline.com MMPs play a role in various physiological and pathological processes, including wound healing, inflammation, and cancer metastasis. scispace.com
The inhibitory mechanism is thought to involve the chelation of essential metal ions, such as zinc and calcium, within the active site of the MMPs. scispace.com Tetracyclines have shown varying inhibitory capabilities against different MMPs. For example, doxycycline (B596269), a this compound derivative, strongly inhibits MMP-8 and MMP-13, but has a weaker effect on MMP-1 and MMP-3. pcronline.com Studies have demonstrated that this compound hydrochloride can inhibit the activity of MMP-2, MMP-3, and MMP-9. scispace.com This inhibition can occur at both the level of enzyme activity and by affecting MMP synthesis at the mRNA level. pcronline.com
Interactive Data Table: Inhibition of MMPs by Tetracyclines
| Compound | Inhibited MMPs | Observed Effect |
|---|---|---|
| This compound hydrochloride | MMP-2, MMP-3, MMP-9 | Dose-dependent inhibition of activity. scispace.com |
| Doxycycline | MMP-8, MMP-9, MMP-13 | Strong inhibition of MMP-8 and MMP-13; also inhibits MMP-9. pcronline.com |
| Minocycline (B592863) | MMP-3, MMP-9 | Potent inhibition of MMP-9 activity. |
Effects on Mitochondrial Function and Translation in Eukaryotic Cells
This compound hydrochloride significantly impacts mitochondrial function in eukaryotic cells by inhibiting mitochondrial protein synthesis. nih.govnih.gov This effect stems from the evolutionary relationship between mitochondria and bacteria, as both possess 70S ribosomes. nih.govnih.gov By binding to these ribosomes, this compound disrupts the translation of proteins encoded by mitochondrial DNA (mtDNA). nih.gov This selective inhibition leads to a state known as mitonuclear protein imbalance, where the synthesis of mitochondrial-encoded proteins does not match that of nuclear-encoded proteins destined for the mitochondria. nih.govnih.gov
This imbalance induces mitochondrial proteotoxic stress, triggering adaptive responses within the cell. nih.govnih.govjci.org Even at low concentrations, tetracyclines can cause these effects, leading to altered mitochondrial dynamics and function. nih.govnih.gov Studies have shown that tetracyclines can reduce the basal oxygen consumption rate in a dose-dependent manner. jci.org For instance, in human embryonic kidney (HEK293T) cells, this compound derivatives were observed to cause a mitonuclear protein imbalance, affecting the ratio of mitochondrial to nuclear-encoded oxidative phosphorylation (OXPHOS) subunits. jci.orgjci.org This disruption of mitochondrial homeostasis can lead to a mild mitochondrial stress response (MSR), which involves signaling pathways like the ATF4-mediated integrative stress response and type I interferon (IFN) signaling. jci.orgjci.org
The consequences of these mitochondrial effects can be complex, sometimes resulting in a beneficial phenomenon called mitohormesis, where mild stress leads to increased cellular fitness and resilience. jci.orgjci.org However, it is crucial to recognize that these off-target effects on mitochondria can confound experimental results, particularly in studies utilizing this compound-based gene expression systems. nih.govnih.govwikipedia.org
Modulation of Gene Expression (e.g., Tet-On/Tet-Off Systems)
This compound hydrochloride and its derivatives, notably doxycycline, are central to the widely used this compound-controlled transcriptional activation systems, known as Tet-On and Tet-Off. wikipedia.orgbenthamscience.combitesizebio.com These systems allow for the inducible and reversible control of gene expression in eukaryotic cells. wikipedia.orgbenthamscience.combitesizebio.com
The core of these systems is derived from the this compound resistance operon found in Escherichia coli, which includes the this compound repressor protein (TetR) and the this compound operator (tetO) DNA sequence. wikipedia.orgaddgene.org
Tet-Off System : In this system, a this compound-controlled transactivator (tTA) is created by fusing the TetR protein with a viral activation domain (VP16). wikipedia.orgaddgene.org In the absence of this compound, tTA binds to the this compound response element (TRE), which consists of multiple tetO sequences upstream of a minimal promoter, and activates the transcription of a target gene. wikipedia.orgaddgene.org When this compound or doxycycline is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off. addgene.orgnih.gov
Tet-On System : This system utilizes a reverse this compound-controlled transactivator (rtTA). addgene.org Through mutations in the TetR protein, rtTA was engineered to bind to the TRE and activate gene expression only in the presence of this compound or doxycycline. addgene.org In the absence of the inducer, rtTA does not bind to the TRE, and the target gene remains inactive. addgene.org
These systems offer powerful tools for researchers to study gene function by allowing temporal and quantitative control over gene expression. bitesizebio.com However, as mentioned previously, the concentrations of this compound or its derivatives used to regulate these systems can also have direct effects on mitochondrial function, which can be a confounding factor in experimental design and interpretation. nih.govnih.gov
Interactions with Proteins and Other Biomolecules
This compound hydrochloride interacts with a variety of proteins and biomolecules, leading to changes in their conformation and function.
The binding of this compound hydrochloride to proteins can induce conformational changes. Circular dichroism spectroscopy has shown that the addition of this compound can cause marginal alterations in the helical content of proteins. acs.org The binding of this compound to bovine serum albumin (BSA) is dependent on conformational changes in the protein. scialert.net Furthermore, the interaction of this compound with proteins can lead to a more compact conformation of the protein. The binding of this compound to the ribosome is also associated with conformational changes. embopress.org
The interaction of this compound hydrochloride with proteins is characterized by specific binding affinities and thermodynamic parameters. Studies using equilibrium dialysis have revealed that this compound hydrochloride binds to bovine serum albumin (BSA) at a high-affinity site with an association constant (k1) of 1.67 x 10^6 M-1 and to six low-affinity sites with a k2 value of 1.44 x 10^5 M-1 at pH 7.4 and 25°C. scialert.net The binding process to BSA is spontaneous, exothermic, and entropically driven, involving electrostatic forces, hydrogen bonding, hydrophobic interactions, and van der Waals forces. scialert.netresearchgate.net
The binding affinity is influenced by temperature and pH. scialert.net The high-affinity association constant of this compound hydrochloride with BSA decreases as the temperature increases from 10 to 40°C. researchgate.net Thermodynamic analysis of the interaction between this compound and calixarene-based micelles indicates an entropy-driven and enthalpy-unfavored process. frontiersin.org The interaction with bovine lactoferrin (bLf) is also spontaneous, with electrostatic forces, van der Waals forces, and hydrogen bonds playing significant roles. mdpi.com
Table 1: Binding and Thermodynamic Parameters of this compound Hydrochloride Interaction with Proteins
| Protein | Method | Binding Constant (Ka) | Thermodynamic Parameters (ΔG, ΔH, ΔS) | Key Findings |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Equilibrium Dialysis | High affinity: 1.67 x 10^6 M-1; Low affinity: 1.44 x 10^5 M-1 | Spontaneous (negative ΔG), exothermic (negative ΔH), and entropically driven (positive ΔS). scialert.netresearchgate.net | Binding is affected by temperature and pH. scialert.net |
| Human Serum Albumin (HSA) & Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Ka ≈ 10^4 M-1 | - | Binding constant is two orders of magnitude lower than for E. coli Alkaline Phosphatase. plos.orgnih.gov |
| E. coli Alkaline Phosphatase (AP) | Fluorescence Spectroscopy | Ka ≈ 10^6 M-1 | - | Significantly higher binding affinity compared to serum albumins. plos.orgnih.gov |
This table provides a summary of key findings from various studies on the interaction of this compound hydrochloride with different proteins.
This compound hydrochloride binds to specific sites on proteins. In bovine serum albumin (BSA), site-specific probe displacement studies have identified the high-affinity binding site as the warfarin (B611796) site (site-I), while the benzodiazepine (B76468) site (site-II) serves as a low-affinity binding site. scialert.net For its antibacterial action, this compound binds to the 30S ribosomal subunit, and to some extent the 50S subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.govdrugbank.comwikipedia.orgpatsnap.com Within the ribosome, helix 34 (h34) of the 16S rRNA is a crucial part of the primary this compound-binding site. embopress.org
Molecular docking studies have helped to identify specific residues involved in the binding process. In the case of human and bovine serum albumins, tryptophan residues (Trp 214 in HSA and Trp 213 in BSA) are involved in fluorescence resonance energy transfer (FRET) with the bound this compound. plos.org
Binding Affinities and Thermodynamics of Interaction
Immunomodulatory Effects
Beyond its antimicrobial activity, this compound hydrochloride exhibits significant immunomodulatory effects. nih.govresearchgate.net These effects are independent of its ability to inhibit bacterial growth and involve the modulation of various inflammatory pathways. nih.govresearchgate.net
Tetracyclines can inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govdermnetnz.org A key mechanism is the inhibition of the NLRP3 inflammasome pathway, which leads to reduced production of IL-1β and IL-18. nih.gov They have also been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation. dermnetnz.org
In the context of intestinal inflammation, immunomodulatory tetracyclines can potentiate the innate immune response and enhance the resolution of inflammation. nih.gov They have been observed to up-regulate Ccl2, miR-142, and miR-375, leading to improved mucosal healing. nih.govresearchgate.net Furthermore, tetracyclines can influence T-cell responses. While some studies have reported inhibition of T-cell activation and proliferation at high concentrations, others have shown that at clinically relevant concentrations, tetracyclines can enhance anti-tumor T-cell responses, including increased granzyme B expression and proliferation of CD4+ and CD8+ T-cells. jst.go.jp Tetracyclines have also been shown to induce eosinophil apoptosis, which could be beneficial in eosinophil-mediated inflammatory conditions. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 9-tert-butyl doxycycline |
| Amoxicillin |
| Anhydrothis compound |
| Atovaquone |
| Atracurium |
| Atracurium besylate |
| Auranofin |
| Aurothioglucose |
| Avanafil |
| Benzodiazepine |
| Calcium |
| Chloramphenicol |
| Chlorthis compound |
| Demeclocycline |
| Digoxin |
| Diphenhydramine hydrochloride |
| Doxycycline |
| Doxycycline hydrochloride |
| Entinostat |
| Guanidine |
| Halofantrine |
| Hydrocortisone |
| Iron |
| Isotretinoin |
| Lithium |
| Magnesium |
| Meclocycline sulfosalicylate |
| Minocycline |
| Minocycline hydrochloride |
| Nystatin |
| Ofloxacin |
| Olaparib |
| Oxythis compound (B609801) |
| Quinine |
| Rifampicin |
| This compound |
| This compound hydrochloride |
| Tigecycline (B611373) |
| Valsartan |
| Warfarin |
Anti-Angiogenic Activity
This compound hydrochloride and its derivatives have demonstrated notable anti-angiogenic properties, interfering with the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.gov Angiogenesis allows tumors to acquire nourishment and provides a pathway for cancer cells to enter the bloodstream and invade distant tissues. nih.gov Tetracyclines inhibit this process through various mechanisms. dermnetnz.org
Research has shown that tetracyclines can slow down angiogenesis. biomedpharmajournal.org Specifically, the synthetic this compound, doxycycline, and a chemically-modified this compound, COL-3, were found to inhibit angiogenesis in a quantitative in vitro assay using human umbilical vascular endothelial cells (HUVECs). nih.gov Third-generation tetracyclines, such as tigecycline, also exhibit anti-angiogenic properties. mdpi.com This inhibition of angiogenesis is considered one of the key mechanisms behind the anti-cancer activities of the this compound class of compounds. researchgate.net
Effects on Cell Metabolism, Proliferation, Migration, and Differentiation
This compound hydrochloride exerts complex and often dose-dependent effects on fundamental cellular processes, including metabolism, proliferation, migration, and differentiation. These effects are primarily linked to its impact on mitochondria and other cellular pathways.
Effects on Cell Metabolism: Tetracyclines can significantly alter cellular metabolism, largely by targeting mitochondria. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, tetracyclines can cross-react with mitochondrial ribosomes in host cells. ki.se This interaction leads to the inhibition of mitochondrial protein synthesis and impairs oxidative phosphorylation (OXPHOS), which can decrease the energy-generating capacity of proliferating cells. ki.seoncotarget.com In tumor cells, this can lead to a decrease in mitochondrial DNA-encoded proteins, respiration, and inner membrane potential. oncotarget.com For instance, the third-generation this compound, tigecycline, has been shown to reduce aerobic metabolism in tumor cells. mdpi.com However, in some contexts, the effect can be different. One study on human retinal pigment epithelial (ARPE-19) cells found that treatment with 120 µg/mL of this compound hydrochloride for 48 hours resulted in a 17.7% increase in cellular metabolism. bmj.com
Effects on Cell Proliferation: The impact of this compound hydrochloride on cell proliferation is predominantly inhibitory, particularly in cancer cells. Tetracyclines can suppress cell proliferation by inducing cell cycle arrest, often in the G1 phase, and by promoting apoptosis. biomedpharmajournal.orgoncotarget.com This effect is frequently concentration-dependent. For example, in pharyngeal carcinoma cells, this compound demonstrated a cytotoxic effect that was directly proportional to its concentration, with cell viability dropping to approximately 46% at a concentration of 100 μM. mdpi.com Similarly, studies on human dental pulp stem cells (DPSC) have shown that this compound hydrochloride at concentrations above 250 μg/ml significantly decreases cell proliferation capacity. nih.govnih.gov
| Cell Type | This compound Concentration | Effect on Proliferation |
| Pharyngeal Carcinoma Cells | 10 µM - 100 µM | Concentration-dependent decrease in viability (viability reduced to ~71% at 10 µM and ~46% at 100 µM). mdpi.com |
| Human Dental Pulp Stem Cells (DPSC) | 250 µg/mL & 500 µg/mL | Significant inhibition of proliferation. |
| Tumor Cells (General) | Not specified | Suppression of cell proliferation via cell cycle arrest and apoptosis. biomedpharmajournal.org |
Effects on Cell Migration: this compound hydrochloride has also been shown to inhibit cell migration, a key process in cancer metastasis and tissue regeneration. In a study using L929 mouse fibrosarcoma cells, treatment with 50 μg/mL of this compound for 24 hours inhibited cell migration by 29.16%. scispace.com This anti-migratory effect is also concentration-dependent. In pharyngeal carcinoma cells, this compound inhibited migration, with the closure rate of a scratch assay decreasing as the concentration increased from 10 µM to 100 µM. mdpi.com Likewise, in human dental pulp stem cells (DPSC), concentrations of 250 μg/mL and 500 μg/mL significantly decelerated the cell migration rate. nih.govnih.gov
| Cell Type | This compound Concentration | Effect on Migration |
| L929 Fibrosarcoma Cells | 50 µg/mL | 29.16% inhibition of migration after 24 hours. scispace.com |
| Pharyngeal Carcinoma Cells | 10 µM - 100 µM | Concentration-dependent inhibition of migration (closure rate reduced to ~12% at 100 µM vs. ~64% for control). mdpi.com |
| Human Dental Pulp Stem Cells (DPSC) | 250 µg/mL & 500 µg/mL | Significant deceleration of cell migration rate. nih.gov |
Effects on Cell Differentiation: The influence of this compound hydrochloride on cell differentiation is multifaceted and appears to be highly dependent on the cell type and concentration used. In some cases, it can be inhibitory. For instance, in human dental pulp stem cells (DPSC), this compound concentrations above 50 µg/ml were found to negatively affect both osteogenic and adipogenic differentiation. nih.govnih.gov This was associated with the downregulation of key lineage-specific genes, including runt-related transcription factor 2 (RUNX2), osteocalcin (B1147995) (OCN), and peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov
Conversely, other studies have reported a pro-differentiative effect. A study on rat bone marrow-derived mesenchymal stem cells (MSCs) showed that a 10 μg/mL concentration of this compound promoted osteogenic differentiation, increasing alkaline phosphatase (ALP) activity and upregulating osteogenic gene expression. researchgate.net Similarly, this compound was found to enhance the osteogenic differentiation of human mesenchymal stem cells, potentially by activating the Wnt signaling pathway and upregulating genes like RUNX2 and SP7. mdpi.com
| Cell Type | This compound Concentration | Effect on Differentiation |
| Human Dental Pulp Stem Cells (DPSC) | >50 µg/mL | Inhibition of osteogenic and adipogenic differentiation; downregulation of RUNX2, OCN, LPL, PPAR-γ genes. nih.gov |
| Rat Bone Marrow MSCs | 10 µg/mL | Promotion of osteogenic differentiation; increased ALP and mineralized nodules. researchgate.net |
| Human Mesenchymal Stem Cells (HBMSCs) | 1.0 µg/mL | Enhanced osteogenic differentiation; upregulation of RUNX2 and SP7 genes via Wnt signaling. mdpi.com |
Tetracycline Resistance: Mechanisms, Genetics, and Evolution
Primary Mechanisms of Bacterial Resistance
Bacterial resistance to tetracycline (B611298) hydrochloride is predominantly achieved through two main strategies: the active pumping of the antibiotic out of the cell (efflux) and the protection of the ribosome, the cellular target of this compound. pnas.orgnih.govresearchgate.netoup.com A less common mechanism involves the enzymatic inactivation of the antibiotic. researchgate.net The genes conferring these resistance traits are frequently located on mobile genetic elements like plasmids and transposons, which allows for their transfer between different bacterial species. ebi.ac.uk
Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport this compound out of the bacterial cell, thereby reducing its intracellular concentration and preventing it from reaching its ribosomal target. researchgate.netbrieflands.comnih.govscielo.br This mechanism is a major contributor to this compound resistance, particularly in Gram-negative bacteria. brieflands.comnih.govscielo.br These pumps function as antiporters, utilizing the proton motive force to expel the this compound molecule, often complexed with a magnesium ion. nih.govoup.com
The most common this compound-specific efflux pumps are members of the Major Facilitator Superfamily (MFS). nih.govnih.govscielo.brmdpi.com MFS transporters are secondary active transporters that utilize the electrochemical gradient of protons across the cell membrane to drive the extrusion of various substrates, including antibiotics. oup.combiorxiv.orgasm.orgnih.gov These proteins typically consist of 12 or 14 transmembrane segments. asm.orgnih.govnih.gov The overexpression of MFS efflux pumps, such as TetA(C) in Escherichia coli, has been shown to contribute to the formation of mature biofilms and increased stress tolerance. mdpi.com
A variety of specific genes encode for this compound efflux pumps. Among the most prevalent and well-studied are tet(A) and tet(B). nih.govscielo.br Other notable efflux pump genes include tet(C), tet(D), tet(E), tet(K), tet(L), and tet(Y). ebi.ac.uknih.gov These genes are often found on plasmids and other mobile genetic elements, contributing to their wide distribution among different bacterial species. ebi.ac.uknih.gov The substrate specificities of the pumps encoded by these genes can vary. For instance, the Tet(A) pump confers resistance to this compound but not to minocycline (B592863) or doxycycline (B596269), whereas the Tet(B) pump provides resistance to both this compound and minocycline. nih.govscielo.br
Table 1: Selected this compound Efflux Pump Genes and their Characteristics
| Gene | Family | Primary Substrate(s) | Genetic Location |
|---|---|---|---|
| tet(A) | MFS | This compound | Plasmids |
| tet(B) | MFS | This compound, Minocycline | Plasmids |
| tet(C) | MFS | This compound | Plasmids |
| tet(D) | MFS | This compound | Plasmids |
| tet(E) | MFS | This compound | Non-conjugative plasmids |
| tet(K) | MFS | This compound | Small transmissible plasmids |
| tet(L) | MFS | This compound | Small transmissible plasmids |
Major Facilitator Superfamily (MFS) Efflux Pumps
Ribosomal Protection Proteins
Ribosomal protection represents another major mechanism of this compound resistance. pnas.orgnih.govresearchgate.netoup.com This strategy involves soluble cytoplasmic proteins that bind to the ribosome and rescue it from the inhibitory effects of this compound. pnas.orgoup.comnih.gov These proteins, often referred to as Ribosomal Protection Proteins (RPPs), are particularly prevalent in Gram-positive bacteria. brieflands.com
RPPs, such as Tet(M) and Tet(O), function by physically dislodging the bound this compound molecule from its primary binding site on the 30S ribosomal subunit. pnas.orgoup.comnih.gov These proteins share structural and sequence homology with translational GTPases like elongation factor G (EF-G). pnas.orgpnas.org Binding of the RPP to the ribosome, in a GTP-dependent manner, induces conformational changes in the ribosome. pnas.orgebi.ac.ukasm.orgnih.gov This alteration of the ribosomal structure not only releases the this compound but also prevents its immediate rebinding, thereby allowing aminoacyl-tRNA to bind to the A-site and protein synthesis to resume. pnas.orgnih.govpnas.org Cryo-electron microscopy studies have revealed that a specific proline residue (Pro509) in TetM directly overlaps with the position of this compound's D-ring, physically pushing the drug from its binding site. pnas.orgresearchgate.net
The most prevalent and well-characterized genes encoding RPPs are tet(M) and tet(O). pnas.orgoup.com The tet(M) gene is one of the most widespread this compound resistance genes, found in a diverse range of both Gram-positive and Gram-negative bacteria. nih.govint-res.com The tet(O) gene is also common, particularly in pathogens like Campylobacter. nih.govnih.govmdpi.combrieflands.commdpi.com Both Tet(M) and Tet(O) are soluble cytoplasmic proteins with a molecular weight of approximately 72.5 kDa. nih.govasm.org They share a high degree of sequence similarity, around 75%. nih.govpnas.org
Table 2: Key Ribosomal Protection Proteins and their Genes
| Gene | Protein | Mechanism | Prevalence |
|---|---|---|---|
| tet(M) | Tet(M) | Dislodges this compound from the ribosome in a GTP-dependent manner. | Widespread in Gram-positive and Gram-negative bacteria. |
| tet(O) | Tet(O) | Similar to Tet(M), releases this compound from the ribosome. | Common in Campylobacter and other bacteria. |
Mechanisms of Ribosome Dislodgement or Conformational Change
Enzymatic Inactivation
While efflux pumps and ribosomal protection are the most common methods of this compound resistance, bacteria have also evolved to produce enzymes that chemically modify and inactivate the this compound hydrochloride molecule. google.comnih.gov This mechanism, once considered rare, is an emerging threat, particularly with the development of newer generation tetracyclines. google.comnih.govresearchgate.net
A key family of enzymes responsible for this compound inactivation is the flavin-dependent monooxygenases (FMOs), particularly those encoded by tet(X) genes and their orthologs. nih.govnih.govebi.ac.uk These enzymes, also known as this compound destructases, catalyze the degradation of this compound in a process that requires molecular oxygen and NADPH. nih.govnih.govresearchgate.net
The mechanism involves the mono-hydroxylation of the this compound molecule at position C11a of its four-ring structure. nih.govresearchgate.netmcmaster.ca This hydroxylation is critical because it disrupts the part of the molecule essential for its antibiotic activity. ebi.ac.ukresearchgate.net The modification alters the chemical properties of the this compound, interfering with its ability to chelate magnesium ions (Mg2+) and subsequently reducing its affinity for the bacterial ribosome. nih.govresearchgate.net The resulting hydroxylated compound is unstable and undergoes non-enzymatic breakdown into inactive products. nih.gov
The tet(X) gene was first identified on a transposable element in the anaerobic gut bacterium Bacteroides fragilis. nih.govnih.gov Since then, numerous variants, such as tet(X1), tet(X2), tet(X3), and tet(X4), have been discovered in a variety of pathogenic bacteria. nih.govscispace.com These enzymes have demonstrated the ability to inactivate all three generations of this compound antibiotics, including the newer glycylcyclines like tigecycline (B611373), making them a significant clinical concern. nih.govebi.ac.ukscispace.com
Table 1: Characteristics of Selected Tet(X) Variants
| Gene Variant | Discovery Context | Substrate Range | Notable Characteristics |
|---|---|---|---|
| tet(X) | Originally found in Bacteroides fragilis on a transposon. nih.govnih.gov | Broad, including first, second, and third-generation tetracyclines. nih.gov | First characterized this compound-inactivating monooxygenase; requires O2 and NADPH. nih.gov |
| tet(X1) | Identified in a Bacteroides transposon. nih.gov | Inactive. | A truncated variant that does not bind the flavin cofactor and thus has no enzymatic activity. nih.gov |
| tet(X2) | Found alongside tet(X1) in a Bacteroides transposon. nih.gov | Broad, including tigecycline. nih.gov | 99% sequence identity to Tet(X); co-purifies with a flavin cofactor and is an active FMO. nih.gov |
| tet(X3) / tet(X4) | Discovered on transferable plasmids in Enterobacteriaceae and Acinetobacter from animal and human sources. scispace.com | High-level resistance to all tetracyclines, including tigecycline, eravacycline (B3026998), and omadacycline (B609740). scispace.com | Located on highly mobile plasmids, facilitating rapid dissemination among pathogens. scispace.com |
| tet(56) | Identified in Legionella longbeachae. springernature.com | Active against tetracyclines. | Structurally and functionally homologous to Tet(X). scispace.comspringernature.com |
The primary mechanism of enzymatic inactivation is the hydroxylation at the C11a position by Tet(X) enzymes, which leads to the covalent destruction of the antibiotic's core structure. nih.govrsc.org This single modification is sufficient to abolish the antibiotic's function. rsc.org The addition of a hydroxyl group at C11a destabilizes the tetracyclic scaffold, leading to a cascade of non-enzymatic degradation reactions that result in a complex mixture of inactive products. nih.govnih.gov
The core requirement for this compound's antibacterial activity is its ability to bind to the 30S ribosomal subunit, a process that depends on the specific conformation of its A, B, C, and D rings and its interaction with Mg2+ ions. nih.govwikipedia.orgbiomedres.us By altering the structure at the C11a position, which is adjacent to the crucial keto-enol group involved in Mg2+ chelation, the Tet(X) enzymes effectively dismantle the antibiotic's ability to interact with its target. nih.govwikipedia.org This represents a direct and irreversible chemical defense against the antibiotic.
Flavin-Dependent Monooxygenases (e.g., tet(X) orthologs)
Genetic Basis of Resistance
The ability of bacteria to resist this compound is fundamentally encoded in their genetic material. Resistance can arise from newly acquired genes or from mutations in the bacterium's own DNA. The spread of these genetic determinants is a key factor in the evolution and prevalence of this compound resistance. nih.govscispace.com
The rapid and widespread dissemination of this compound resistance is largely due to the location of resistance genes on mobile genetic elements (MGEs). nih.govagriculturejournals.cz These elements, including plasmids, transposons, and integrons, can be transferred between different bacteria—even across species and genera—through processes like conjugation, transduction, and transformation. agriculturejournals.cznih.gov
Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry multiple antibiotic resistance genes. nih.govplos.org For instance, genes like tet(A) and tet(M) are commonly found on large conjugative plasmids, which can be easily transferred to other bacteria. nih.gov The presence of tet(X) variants on transferable plasmids is a major reason for their recent emergence in clinically important pathogens. scispace.com
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. mdpi.com Many this compound resistance genes are part of transposons. For example, tet(B) is famously located on the composite transposon Tn10, and tet(A) is found within Tn1721. nih.govasm.org Conjugative transposons, such as the Tn916/Tn1545 family that often carries tet(M), are particularly effective at spreading resistance among Gram-positive bacteria. oup.com
Integrons: These are genetic platforms that can capture and express gene cassettes, including those conferring antibiotic resistance. mdpi.com While they don't move on their own, they are often located within transposons and plasmids, such as the Tn21 transposon. nih.govmdpi.com Integrons carrying cassettes with genes like aadA (streptomycin resistance) are often found on the same MGEs as this compound resistance genes, contributing to multi-drug resistance. nih.govnih.gov
Table 2: Examples of Mobile Genetic Elements Carrying this compound Resistance Genes
| Resistance Gene | Associated MGE | MGE Type | Bacterial Hosts |
|---|---|---|---|
| tet(A) | Tn1721 | Transposon | Enterobacteriaceae, Pseudomonas spp. nih.govnih.gov |
| tet(B) | Tn10 | Transposon | Enterobacteriaceae nih.govasm.org |
| tet(C) | Tn1404 | Transposon | Pseudomonas spp. nih.gov |
| tet(M) | Tn916/Tn1545 family | Conjugative Transposon | Enterococcus spp., Streptococcus spp., Gram-negative bacteria. researchgate.net |
| tet(X) | Various Plasmids | Plasmid | Enterobacteriaceae, Acinetobacter spp. scispace.commdpi.com |
Rather than acquiring new genes, bacteria can also develop resistance through mutations in the chromosomal genes that encode the antibiotic's target. For this compound, the target is the 30S ribosomal subunit. nih.gov
16S rRNA Mutations: The 16S ribosomal RNA (rRNA) is a key component of the 30S subunit and forms part of the this compound binding site. nih.govnih.gov Point mutations in the 16S rRNA gene can reduce the binding affinity of this compound, leading to resistance. mcmaster.caasm.org For example, a G1058C mutation in Propionibacterium acnes and a triple mutation (AGA 965-967 to TTC) in Helicobacter pylori have been shown to confer this compound resistance. nih.govnih.govdrugbank.com Because bacteria often have multiple copies of the 16S rRNA gene, this mechanism is more common in species with a low copy number. nih.gov
rpsJ Mutations: The rpsJ gene encodes the ribosomal protein S10, another component of the 30S subunit. nih.govnih.govfrontiersin.org Mutations in rpsJ can also confer resistance. A specific mutation leading to a valine-to-methionine change at position 57 (Val57Met) in the S10 protein has been identified as conferring high-level this compound resistance in Neisseria gonorrhoeae. nih.govnih.govresearchgate.net This mutation is thought to alter the structure of the ribosome near the this compound-binding site, thereby lowering the antibiotic's affinity. nih.gov Similar mutations at the same position have been linked to this compound and tigecycline resistance in other bacteria, including E. coli and Staphylococcus aureus. frontiersin.orgoup.com
Table 3: Ribosomal Mutations Conferring this compound Resistance
| Gene | Mutation | Organism(s) | Effect |
|---|---|---|---|
| 16S rRNA | G1058C | Propionibacterium acnes nih.govdrugbank.com | Reduces binding affinity of this compound. nih.gov |
| 16S rRNA | AGA 965-967 → TTC | Helicobacter pylori nih.gov | Mutation in the primary this compound binding site. nih.gov |
| rpsJ (S10 protein) | Val57 → Met | Neisseria gonorrhoeae nih.govnih.gov | Alters rRNA structure near the binding site, lowering antibiotic affinity. nih.gov |
| rpsJ (S10 protein) | Val57 → Leu/Asp/Ile | E. coli, Vibrio cholerae frontiersin.org | Increases resistance to this compound and tigecycline. frontiersin.org |
Intrinsic resistance refers to the baseline level of insusceptibility to an antibiotic that is characteristic of a bacterial species, conferred by its inherent genetic makeup. nih.govmdpi.com Chromosomal mutations can enhance these native defense systems. For example, many bacteria possess chromosomally encoded efflux pumps as part of their normal physiology, used for tasks like removing metabolic byproducts. Mutations in the regulatory genes that control the expression of these pumps can lead to their overproduction. plos.orgmdpi.com This increased expression can result in the more efficient removal of this compound from the cell, leading to a higher level of resistance without the need to acquire a new, specialized efflux pump gene from an MGE. plos.org The accumulation of multiple such mutations, each with a small effect, can lead to clinically significant levels of resistance. plos.org
Mosaic Resistance Genes
Mosaic this compound resistance genes are a distinct subgroup of genes that encode ribosomal protection proteins (RPPs). researchgate.netoup.comnih.gov These genes are chimeras, formed through the recombination of two or more different RPP-encoding genes. researchgate.netoup.comnih.gov First identified in 2003, these hybrid genes result in a functional protein that confers this compound resistance. researchgate.netoup.com The majority of known mosaic genes are derived from combinations of three primary RPP genes: tet(O), tet(W), and tet(32). researchgate.netoup.comnih.gov Other mosaic genes have been identified that are composed of parts of tet(M) and tet(S). researchgate.netoup.com
Table 1: Examples of Reported Mosaic this compound Resistance Genes
| Mosaic Gene Designation | Constituent Genes | First Identified In |
| tet(O/W/O) | tet(O), tet(W) | Mitsuokella elsdenii |
| tet(O/32/O) | tet(O), tet(32) | Mitsuokella elsdenii |
| tet(W/O/W) | tet(W), tet(O) | Not specified |
| tet(S/M) | tet(S), tet(M) | Not specified |
| Tet(32) (initially) | tet(O) and another sequence | Clostridium saccharolyticum |
This table is based on data reported in scientific literature. researchgate.netnih.gov
Evolution and Epidemiology of Resistance
Horizontal Gene Transfer
Horizontal gene transfer (HGT) is a primary driver in the spread of this compound resistance, allowing resistance genes to move between different bacteria, including across species and genera. mdpi.comfrontiersin.org This process is largely mediated by mobile genetic elements (MGEs) such as plasmids and transposons, which act as vectors for the tet genes. mdpi.commdpi.com The three main mechanisms of HGT are transformation, transduction, and conjugation. accscience.com
Conjugation, which involves direct cell-to-cell contact for the transfer of genetic material, has been demonstrated as an effective method for disseminating this compound resistance. accscience.com A study showed the successful transfer of a this compound resistance gene from Proteus mirabilis to Klebsiella pneumoniae via conjugation. accscience.com Similarly, research has demonstrated that the digestive tract of the common housefly (Musca domestica) provides a conducive environment for the horizontal transfer of the tet(M) gene among Enterococcus faecalis strains, highlighting the role of insects as potential vectors for resistant bacteria. nih.gov
In vitro studies have also confirmed the transferability of this compound resistance among Chlamydia species. asm.org A this compound-resistant strain of Chlamydia suis, which carries the tet(C) gene on a genomic island, was shown to transfer this resistance to Chlamydia muridarum and clinical strains of Chlamydia trachomatis during co-culture experiments. asm.org This ability of resistance genes to move between commensal or environmental bacteria and pathogenic species is a significant factor in the evolution of antibiotic resistance. frontiersin.org
Prevalence of Resistance Genes in Clinical and Environmental Settings
This compound resistance genes are widespread in both clinical and environmental ecosystems. mdpi.com Surveillance studies have documented high prevalence rates in various bacterial species. In Europe, this compound resistance was found in 66.9% of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and 44.9% of ESBL-producing Klebsiella species. nih.gov Global data indicated resistance rates of 8.7% for methicillin-resistant Staphylococcus aureus (MRSA) and 24.3% for Streptococcus pneumoniae. nih.gov
In a study conducted in Panama, nearly all multidrug-resistant E. coli isolates from environmental, animal, and human samples were resistant to this compound. mdpi.com The plasmid-associated genes tet(A) and tet(B) were detected in 42.86% of these isolates, with tet(A) being the more prevalent. mdpi.com Another study in Nigeria found that among clinical E. coli isolates, 77.8% were resistant to this compound, with the tet(A) gene detected in 43.8% of isolates and tet(B) in 32.0%. nih.gov
Environmental sampling also reveals a high prevalence of these genes. A study of small ruminant farms in Portugal found that this compound resistance genes were significantly more prevalent on goat farms (26.5%) than on sheep farms (18.5%). mdpi.com The high occurrence in agricultural settings is likely linked to the use of tetracyclines in livestock. mdpi.com Genes such as tet(A), tet(C), and tet(G) have been found to be abundant in activated sludge from sewage treatment plants, with their relative abundance increasing significantly after exposure to this compound. mdpi.com Wild birds have also been identified as carriers of this compound resistance genes, including tet(L), tet(M), and tet(X), indicating their role in the dissemination of resistance across different environments. mdpi.com
Table 2: Prevalence of Selected this compound Resistance Genes in Various Settings
| Gene | Bacterial Species/Environment | Prevalence | Location |
| tet(A) | E. coli (Clinical) | 43.8% | Osun State, Nigeria |
| tet(B) | E. coli (Clinical) | 32.0% | Osun State, Nigeria |
| tet(A) | E. coli (Environmental/Animal/Human) | Most prevalent of tet(A)/tet(B) | Panama |
| tet(B) | E. coli (Environmental/Animal/Human) | Detected in 6.52% of tested isolates | Panama |
| tet(C) | Activated Sludge | High abundance, increased with this compound exposure | Not specified |
| tet(G) | Activated Sludge | Increased with this compound exposure | Not specified |
This table synthesizes data from multiple research findings to illustrate the distribution of this compound resistance genes. mdpi.commdpi.comnih.gov
In Vitro Induction of Resistance and Mutagenesis Studies
Laboratory studies involving the in vitro induction of resistance are crucial for understanding the genetic mechanisms that can lead to decreased susceptibility to this compound. In these experiments, bacteria are exposed to gradually increasing concentrations of an antibiotic to select for resistant mutants. nih.gov
One such study successfully induced this compound resistance in Mycoplasma pneumoniae through serial passage in the presence of this compound, minocycline, and tigecycline over a 10-month period. nih.gov Whole-genome sequencing of the resulting resistant mutants revealed that mutations in the 16S rRNA gene were responsible for the resistance. nih.gov These mutations led to a reduced binding capacity of the drug to the bacterial ribosome. nih.gov The study also suggested the involvement of efflux pumps in the observed resistance. nih.gov
Another investigation focused on cutaneous propionibacteria identified a specific mutation in the 16S rRNA gene associated with clinical this compound resistance. researchgate.net By comparing the gene sequences of resistant and susceptible isolates, researchers found that 15 resistant clinical isolates had a guanine-to-cytosine substitution at a position corresponding to base 1058 in the E. coli 16S rRNA. researchgate.net When this mutation was recreated in E. coli using site-directed mutagenesis, the engineered strains exhibited higher resistance to this compound, confirming the role of this single base change in conferring resistance. researchgate.net In vitro mutagenesis experiments have also been used to characterize the function of specific resistance genes. For example, deleting a small fragment from a cloned this compound resistance gene from the fish pathogen Vibrio salmonicida resulted in the loss of the resistance phenotype, confirming the deleted region's importance. asm.org
Advanced Research and Development of Tetracycline Derivatives
Third-Generation Tetracyclines
In response to the growing threat of antibiotic resistance, third-generation tetracyclines have been developed. nih.govresearchgate.net These are novel antibiotics created through chemical modifications of earlier tetracycline (B611298) molecules, designed specifically to be effective against bacteria that have developed resistance to older drugs. nih.govnih.gov This new generation includes key drugs such as tigecycline (B611373), omadacycline (B609740), eravacycline (B3026998), and sarecycline (B560412). nih.govresearchgate.net These derivatives are often categorized into distinct chemical subgroups based on their structural modifications, including glycylcyclines, aminomethylcyclines, and fluorocyclines, all of which show significant potential for future development. nih.govnih.gov
Glycylcyclines represent a new class of antibiotics derived from the this compound scaffold. They were specifically designed to overcome the two most common mechanisms of this compound resistance: efflux pumps and ribosomal protection. wikipedia.orgtandfonline.com Tigecycline is the first member of the glycylcycline class to be approved for clinical use. tandfonline.comnih.gov
Structurally, tigecycline is a derivative of minocycline (B592863), featuring a glycylamido moiety attached to the 9-position of the molecule. oup.com This modification is key to its enhanced antibacterial properties. The mechanism of action of tigecycline is similar to other tetracyclines; it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome. nih.gov However, the addition of the N,N,-dimethylglycylamido group increases tigecycline's binding affinity for the ribosome, making it up to five times more potent than this compound or minocycline. nih.gov
Aminomethylcyclines are a class of this compound derivatives characterized by modifications at the C-9 position of the minocycline structure. asm.orgresearchgate.net The primary goal behind their synthesis was to create new antibiotics that would be unaffected by the two main this compound resistance mechanisms: ribosomal protection and efflux pumps. asm.orgresearchgate.net Research into these compounds has identified a number of aminomethylcyclines with potent in vitro activity against this compound-resistant Gram-positive bacteria. asm.orgresearchgate.net Omadacycline is the first compound in this subclass to be developed for clinical use. nih.gov
Fluorocyclines are a novel class of synthetic this compound antibiotics. nih.govapub.kr Eravacycline is a key example, created through total synthesis, which allows for specific modifications to the this compound core. nih.govnih.gov Its structure is distinguished by the introduction of a fluorine atom at the C-7 position and a pyrrolidin-1-ylacetyl)amino group at the C-9 position on the D ring of the this compound nucleus. nih.govnih.gov
Like other tetracyclines, eravacycline works by inhibiting bacterial protein synthesis. numberanalytics.comdrugbank.com It binds to the 30S ribosomal subunit, which prevents aminoacyl-tRNA from associating with the ribosome, thereby halting the production of essential proteins. numberanalytics.com A crucial feature of eravacycline's design is its ability to evade the two primary mechanisms of this compound resistance—ribosomal protection and efflux pumps. apub.krnumberanalytics.com
Beyond the major subgroups, other novel this compound derivatives have been developed with specific therapeutic profiles.
Omadacycline : As the first of the aminomethylcyclines, omadacycline exhibits a broad spectrum of antibacterial activity. nih.gov It is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as anaerobic and atypical bacteria. nih.govwikipedia.org Notably, its activity extends to difficult-to-treat resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Omadacycline was specifically designed to overcome both major this compound resistance mechanisms. wikipedia.orgdovepress.com
Sarecycline : In contrast to the broad-spectrum activity of other third-generation tetracyclines, sarecycline is a narrow-spectrum derivative. nih.govrjptonline.org It was specifically designed for the treatment of acne vulgaris. nih.govresearchgate.net Compared to other tetracyclines, it demonstrates less activity against enteric Gram-negative bacteria, and it also possesses anti-inflammatory properties. rjptonline.org
Fluorocyclines (e.g., Eravacycline)
Overcoming Resistance Mechanisms with Novel Derivatives
The widespread use of early-generation tetracyclines led to the emergence of significant bacterial resistance, primarily through two mechanisms:
Efflux Pumps : Bacteria acquire genes that code for membrane proteins that actively pump this compound out of the cell, preventing it from reaching its ribosomal target. nih.govresearchgate.net
Ribosomal Protection : Bacteria produce proteins that bind to the ribosome, altering its conformation and preventing this compound from binding effectively, thus allowing protein synthesis to continue. nih.govwikipedia.orgresearchgate.net
Third-generation tetracyclines were engineered to circumvent these issues. nih.govtandfonline.com The key to their success lies in structural modifications, particularly at the C-7 and C-9 positions of the this compound D-ring. nih.govmdpi.com These modifications create a bulky side chain that sterically hinders the antibiotic's interaction with both efflux pumps and ribosomal protection proteins. oup.com
Tigecycline : The large N,N,-dimethylglycylamido group at the 9-position makes tigecycline a poor substrate for efflux pumps. oup.com This same modification enhances its binding to the ribosome, allowing it to remain effective even in the presence of ribosomal protection proteins like Tet(M). oup.com
Omadacycline : The unique chemical modifications at positions C-7 and C-9 are crucial for its ability to evade both efflux and ribosomal protection mechanisms, giving it potent activity against bacteria resistant to older tetracyclines. researchgate.net
Eravacycline : The fluorine at C-7 and the substituent at C-9 make eravacycline minimally affected by the common this compound-specific efflux pumps and ribosomal protection mechanisms. nih.govdrugs.com
While these novel derivatives have successfully restored the utility of the this compound class against many resistant pathogens, the evolution of resistance is ongoing. tandfonline.com For instance, resistance to tigecycline has emerged, primarily through the overexpression of non-specific efflux pumps and through enzymatic inactivation by a new class of enzymes known as Tet(X). nih.govtandfonline.com This underscores the continuous need for research and development in antibiotic discovery.
Structure-Activity Relationship Studies for Enhanced Potency and Efficacy
The this compound molecule consists of a four-ring (A, B, C, D) naphthacene (B114907) carboxamide skeleton, which can be conceptually divided into an "upper" modifiable region and a "lower" non-modifiable region. wikipedia.orgbiomedres.us Structure-activity relationship (SAR) studies have revealed that the integrity of the lower region, including the C1-C3 diketo substructure and the C10-phenol and C11-C12 keto-enol groups, is crucial for antibacterial activity. wikipedia.orgbiomedres.us Similarly, the C4 dimethylamino group is vital for its antibiotic properties. biomedres.usgoogle.com
Conversely, the upper peripheral zone, particularly positions C7, C8, and C9 on the D-ring, has proven to be a fertile ground for modifications that enhance potency and expand the spectrum of activity. biomedres.usnih.gov
Key findings from SAR studies include:
C7 and C9 Modifications: Substitutions at the C7 and C9 positions are fundamental for creating compounds with increased antibacterial activity. mdpi.comnih.gov For instance, the addition of a dimethylamino group at C7 led to the development of minocycline, a potent second-generation this compound. biomedres.us More recently, third-generation compounds have leveraged these positions to overcome resistance. Omadacycline, an aminomethylcycline, features a key modification at C9 which enhances its ability to bypass ribosomal protection and efflux pump resistance mechanisms. mdpi.com Eravacycline, a synthetic fluorocycline, has a fluorine atom at the C7 position, which contributes to its remarkable activity against bacteria with specific this compound resistance mechanisms. nih.gov
Glycylcycline Modifications: The development of glycylcyclines, such as tigecycline, represents a significant breakthrough. Tigecycline, a derivative of minocycline, has a glycylamido group attached at the C9 position. biorxiv.org This modification sterically hinders the common mechanisms of this compound resistance, namely ribosomal protection and efflux pumps, resulting in a five-fold higher affinity for the ribosomal target compared to older tetracyclines. nih.govbiorxiv.org
Pentacyclines: Advanced synthetic methods have enabled the creation of novel scaffolds like "pentacyclines," which feature an additional ring fused to the D-ring at the C8 and C9 positions. nih.gov These analogs, with systematic variations at C7 and C10, have shown potent in vitro and in vivo activity, particularly against Gram-positive organisms. nih.gov
The table below summarizes the impact of specific structural modifications on the potency of this compound derivatives against resistant bacteria.
| Derivative Class | Key Structural Modification | Position(s) | Effect on Potency & Efficacy | Example Compound(s) |
| Aminomethylcyclines | Aminomethyl group | C9 | Overcomes ribosomal protection and efflux pump resistance. mdpi.com | Omadacycline |
| Fluorocyclines | Fluorine atom | C7 | Enhanced activity against this compound-resistant Gram-positive and Gram-negative bacteria. nih.gov | Eravacycline |
| Glycylcyclines | N-alkylglycylamido group | C9 | Broadens antibacterial spectrum and combats ribosomal protection mechanisms. nih.govbiorxiv.org | Tigecycline |
| Sarecycline | [[methoxy(methyl)amino]methyl] group | C7 | Narrow-spectrum activity, particularly effective against Cutibacterium acnes. nih.gov | Sarecycline |
Neoglycosylation and Glycoside Analogs of Tetracyclines
Glycosylation, the attachment of sugar moieties, is a natural modification strategy used to diversify chemical structures and alter biological activity. jmb.or.kr While some naturally occurring this compound glycosides have been identified, such as dactylocycline, the systematic glycosylation of the this compound scaffold is a more recent area of research. nih.govcjnmcpu.com This approach, termed neoglycosylation, aims to create novel analogs with improved properties, including the ability to circumvent resistance. jmb.or.krnih.gov
Research in this area has explored:
Enzymatic and Chemoenzymatic Glycosylation: Scientists have used glycosyltransferase enzymes to attach sugar molecules to the this compound core. jmb.or.krresearchgate.net For example, a glycosyltransferase from Bacillus licheniformis (YjiC) was used for the in vitro glucosylation of various this compound analogs, creating novel glucoside derivatives. jmb.or.krresearchgate.net
Neoglycosylation of Doxycycline (B596269): In one significant study, researchers synthesized 37 different doxycycline neoglycosides by attaching a variety of sugars via a C9 alkoxyamino-glycyl spacer, similar to the one in tigecycline. nih.gov The antibacterial assays of these new compounds revealed that the resulting activity was dependent on the specific sugar attached. nih.gov
Activity of Glycoside Analogs: The 2'-amino-α-D-glucoside conjugate of doxycycline demonstrated antibacterial activity comparable to the parent drug against certain resistant strains. jmb.or.krnih.gov This highlights the potential of using aminosugars in neoglycosylation to generate potent antibiotic candidates. nih.gov Furthermore, studies have shown that glycosylated tetracyclines may act as inhibitors of bacterial efflux pumps, a primary mechanism of resistance. biorxiv.org The addition of a sugar moiety can block the antibiotic's ability to bind to the efflux pump, thus restoring its effectiveness. biorxiv.org
The development of glycoside analogs represents a promising strategy to overcome this compound resistance. The data below illustrates the results from a study on doxycycline neoglycosides.
| Compound | Sugar Moiety | Target Strain | Activity Comparison |
| Doxycycline Neoglycoside | 2'-amino-α-D-glucoside | Drug-resistant Gram-positive and Gram-negative strains | Activity rivaled that of the parent doxycycline. nih.govresearchgate.net |
| Various Doxycycline Neoglycosides | Range of different sugars | This compound-susceptible E. coli 25922 | Several analogs showed responsiveness, with a preference for C-2'-substituted glucosides. nih.govresearchgate.net |
This research into neoglycosylation and the synthesis of glycoside analogs opens new avenues for modifying tetracyclines to combat the growing challenge of antibiotic resistance. jmb.or.kr
Analytical Methodologies in Tetracycline Hydrochloride Research
Spectroscopic Methods
Spectroscopic methods are instrumental in elucidating the structural features and concentration of tetracycline (B611298) hydrochloride by examining its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the determination of this compound hydrochloride. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.
This compound hydrochloride exhibits characteristic absorption maxima at specific wavelengths, which can be utilized for its quantification. In aqueous solutions, it typically shows major absorption peaks around 275-277 nm and 356-358 nm. pensoft.netresearchgate.netresearchgate.net The exact position of these peaks can be influenced by the solvent and pH of the medium. For instance, in ethanol (B145695) or methanol, the peaks may shift to around 269 nm and 362-363 nm. researchgate.net Studies have also reported absorption maxima at 235 nm, 270 nm, and 370 nm in aqueous solutions. nih.gov The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, has been reported to be 1.6113×10⁴ L.mol⁻¹.cm⁻¹ at 360 nm in distilled water. researchgate.netpubtexto.com
The technique is often employed to study the interaction of this compound hydrochloride with other substances, such as metal ions or proteins. The formation of a complex can lead to a shift in the absorption maximum and a change in absorbance, providing information about the binding process. nih.gov For example, the interaction with Au(III) and Hg(II) ions results in new absorption maxima at 425 nm and 320 nm, respectively. nih.gov Similarly, its interaction with bovine serum albumin (BSA) also leads to changes in the UV-Vis spectrum, indicating a change in the microenvironment of the protein. researching.cn
Table 1: UV-Visible Spectrophotometry Data for this compound Hydrochloride
| Parameter | Value | Conditions | Reference |
| Absorption Maxima (λmax) | 275 nm, 356 nm | Aqueous solution | pensoft.net |
| Absorption Maxima (λmax) | 277-279 nm | Water and phosphate (B84403) buffered solution | researchgate.net |
| Absorption Maxima (λmax) | 269 nm, 362-363 nm | Ethanol, Methanol | researchgate.net |
| Absorption Maxima (λmax) | 235 nm, 270 nm, 370 nm | Aqueous solution | nih.gov |
| Absorption Maxima (λmax) | 360 nm | Distilled water | researchgate.netpubtexto.com |
| Molar Absorptivity (ε) | 1.6113×10⁴ L.mol⁻¹.cm⁻¹ | at 360 nm in distilled water | researchgate.netpubtexto.com |
| Complex with Au(III) λmax | 425 nm | pH 4 | nih.gov |
| Complex with Hg(II) λmax | 320 nm | pH 4 | nih.gov |
| Complex with Rh(II) λmax | 430 nm | pH 1.9 | ijrpc.com |
| Complex with Ce(IV) λmax | 430 nm | 1M Sulfuric acid | uobasrah.edu.iq |
| Reaction with KMnO₄ λmax | 610 nm | Alkaline medium | scholarsresearchlibrary.com |
This table provides a summary of key UV-Visible spectrophotometric parameters for this compound hydrochloride under different conditions.
Fluorescence Spectroscopy (including Time-Resolved and EEM)
Fluorescence spectroscopy is a highly sensitive technique used to study the intrinsic fluorescence of this compound hydrochloride and its interactions with various molecules. This compound hydrochloride fluoresces when excited with ultraviolet light, and changes in its fluorescence properties can provide valuable information about its environment and binding interactions.
The fluorescence emission spectrum of this compound hydrochloride typically shows a broad peak, with the maximum emission wavelength being dependent on the solvent and local environment. In aqueous solutions, the emission peak is often observed around 515-550 nm upon excitation at approximately 370-376 nm. plos.org The quantum yield of fluorescence for free this compound hydrochloride in aqueous buffer is generally low. plos.org
This technique is particularly useful for studying the binding of this compound hydrochloride to proteins, such as bovine serum albumin (BSA) and bovine lactoferrin (bLf). researching.cnmdpi.com The binding process often leads to a quenching of the intrinsic fluorescence of the protein (typically from tryptophan residues) and an enhancement of the fluorescence of this compound hydrochloride, accompanied by a blue shift in its emission maximum. researching.cnplos.org This phenomenon can be used to determine binding constants and understand the mechanism of interaction, which is often found to be a static quenching process. researching.cnnih.gov
Time-Resolved Fluorescence Spectroscopy provides deeper insights into the dynamics of the excited state of this compound hydrochloride and its complexes. Studies have shown that the fluorescence decay of this compound hydrochloride is often multi-exponential, indicating the presence of different fluorescent species or conformational states. plos.orgresearchgate.net For instance, in acidified aqueous solutions, three fluorescence components with different decay times have been observed. researchgate.net The decay times can be significantly altered upon complexation with metal ions or binding to proteins. plos.orgresearchgate.net
Excitation-Emission Matrix (EEM) fluorescence spectroscopy , also known as three-dimensional fluorescence, provides a comprehensive fluorescence fingerprint of a sample by recording the fluorescence emission intensity over a range of excitation and emission wavelengths. EEM is a powerful tool for characterizing the interaction of this compound hydrochloride with complex organic matter, such as humic substances, and for studying its binding to proteins. mdpi.commdpi.comnih.govmdpi.com The resulting contour plot can reveal the presence of different fluorescent components and how their fluorescence is affected by the interaction. For example, EEM has been used to verify the binding of this compound hydrochloride to bovine lactoferrin, which causes changes in the protein's conformation. mdpi.comnih.gov
Table 2: Fluorescence Spectroscopy Data for this compound Hydrochloride
| Parameter | Value | Conditions/Notes | Reference |
| Excitation Wavelength (λex) | ~370-376 nm | For intrinsic fluorescence | plos.org |
| Emission Wavelength (λem) | ~515-550 nm | In aqueous solution | plos.org |
| Interaction with BSA | Static quenching of BSA fluorescence, enhancement of TC fluorescence | Indicates binding | researching.cnnih.gov |
| Fluorescence Decay | Multi-exponential | Suggests multiple excited states or conformations | plos.orgresearchgate.net |
| EEM Analysis | Characterizes interactions with complex matrices like humic acids and proteins | Provides a fluorescence fingerprint | mdpi.commdpi.commdpi.com |
This table summarizes key fluorescence properties and applications for this compound hydrochloride.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. It is a powerful technique for studying the secondary structure of proteins and can be used to investigate conformational changes induced by the binding of ligands such as this compound hydrochloride.
When this compound hydrochloride interacts with proteins like bovine serum albumin (BSA) or bovine lactoferrin (bLf), it can cause alterations in the protein's secondary structure. researching.cnmdpi.comnih.govacs.org CD spectroscopy can detect these changes by monitoring the far-UV region (190–260 nm) of the spectrum, which is sensitive to the protein's alpha-helix, beta-sheet, and random coil content. For example, studies have shown that the binding of this compound hydrochloride to BSA can lead to an increase in the α-helix content of the protein. researching.cn Similarly, its interaction with bLf also results in conformational changes, causing the protein structure to become more loose. mdpi.comnih.gov While some studies report significant changes, others have observed that the alterations in the helical content of proteins upon binding to this compound hydrochloride are only marginal. nih.govacs.org
Low Temperature Phosphorescence (LTP)
Low Temperature Phosphorescence (LTP) is a spectroscopic technique that measures the long-lived emission of light from a molecule after it has been excited. This phenomenon occurs at low temperatures, typically 77 K (the boiling point of liquid nitrogen), where non-radiative decay processes are minimized. LTP is particularly useful for studying the microenvironment of tryptophan residues in proteins.
In the context of this compound hydrochloride research, LTP has been employed to investigate the interaction of the antibiotic with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). plos.orgresearchgate.netnih.govresearchgate.net The phosphorescence spectra of the tryptophan residues in these proteins can be quenched or enhanced upon binding of this compound hydrochloride, providing information about the proximity of the binding site to these residues. plos.orgresearchgate.net For instance, LTP studies have helped to specify the role of tryptophan residues in Fluorescence Resonance Energy Transfer (FRET) and in the binding process itself. plos.orgnih.gov In a study involving bovine β-lactoglobulin variant A (BLGA), LTP at 77 K confirmed that this compound hydrochloride binds close to a specific tryptophan residue (Trp 19). nih.gov
Chromatographic Techniques
Chromatographic techniques are powerful separation methods that are widely used for the analysis of this compound hydrochloride in various matrices. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of this compound hydrochloride. It offers high resolution, sensitivity, and speed. The separation is typically achieved on a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like oxalic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.cnsciendo.comsci-hub.se
Different types of detectors can be coupled with HPLC for the detection and quantification of this compound hydrochloride:
UV Detection: This is the most common detector used for HPLC analysis of this compound hydrochloride. Detection is typically performed at one of its absorption maxima, such as 280 nm, 355 nm, or 390 nm. nih.govsigmaaldrich.cnsciendo.com HPLC-UV methods are widely used for the determination of this compound hydrochloride in pharmaceutical formulations. nih.gov
Fluorescence Detection: This method offers higher sensitivity and selectivity compared to UV detection. This compound hydrochloride can be detected based on its native fluorescence or after post-column derivatization to form a highly fluorescent product. sci-hub.secapes.gov.brrsc.orgmdpi.com For example, post-column derivatization with aluminum ions can produce a highly fluorescent derivative. rsc.org The excitation and emission wavelengths are optimized for maximum sensitivity, for instance, excitation at 375-390 nm and emission at 490-512 nm. capes.gov.brrsc.orgmdpi.com
Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity. This technique allows for the unambiguous identification and quantification of this compound hydrochloride, even in complex matrices. mdpi.com HPLC-MS/MS is particularly valuable for the analysis of this compound residues in food products and environmental samples. mdpi.com
Table 3: HPLC Methods for this compound Hydrochloride Analysis
| HPLC Column | Mobile Phase | Detector | Application | Reference |
| RP-18 | 0.1% formic acid in water/acetonitrile (gradient) | UV (280 nm) | Pharmaceutical stability analysis | nih.gov |
| Ascentis Express C18 | 10 mM oxalic acid in water / 5 mM oxalic acid in methanol:acetonitrile (gradient) | UV (355 nm) | Separation from epi-metabolites | sigmaaldrich.cn |
| C18 Hypersil | Methanol and sodium acetate (B1210297) buffer with CaCl₂ and EDTA | Fluorescence (Ex: 375 nm, Em: 512 nm) | Analysis in gingival crevicular fluid | capes.gov.br |
| Luna C18 | Methanol/acetonitrile/5 mM oxalic acid (gradient) | UV (390 nm) | Determination in medicated feedstuffs | sciendo.com |
| Purospher® STAR RP-8 | Methanol and calcium chloride/EDTA buffer (gradient) | Fluorescence (Ex: 390 nm, Em: 512 nm) | Comparison with MS/MS detection | mdpi.com |
| C8 | Acetonitrile/oxalic acid | Fluorescence | Residue analysis in honey | sci-hub.se |
This table presents a selection of published HPLC methods for the analysis of this compound hydrochloride, highlighting the diversity of columns, mobile phases, and detectors used.
Gas Chromatography/Mass Spectrometry (GC/MS)
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound hydrochloride analysis, GC/MS is primarily utilized for the determination of residual solvents in the bulk drug substance. researchgate.netmdpi.com The use of a headspace sampler (HS) is common in this application, which allows for the analysis of volatile organic compounds without direct injection of the this compound hydrochloride sample, thereby protecting the chromatographic system. researchgate.netmdpi.comnih.gov
One study detailed the use of HS-GC/MS for the analysis of residual solvents in high-purity this compound hydrochloride. mdpi.com The method employed a DB-624 GC capillary column and helium as the carrier gas. mdpi.com This approach is crucial for ensuring the purity and safety of the pharmaceutical-grade compound by detecting and quantifying any remaining solvents from the manufacturing process. researchgate.netmdpi.com
Table 1: GC/MS Parameters for Residual Solvent Analysis in this compound Hydrochloride mdpi.com
| Parameter | Value |
| Instrument | Agilent 6890N/5973 GC/MS with Agilent 7697A Headspace Sampler |
| Column | DB-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness) |
| Inlet Temperature | 200 °C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged molecules like this compound hydrochloride. It has been successfully applied to the determination of this compound and its degradation products in various samples, including pharmaceuticals, milk, serum, urine, and honey. scholarsresearchlibrary.comscielo.br The method's advantages include short analysis times, low consumption of reagents, and high separation efficiency. scholarsresearchlibrary.comresearchgate.net
A common approach involves coupling a continuous flow manifold to a CE system for the analysis of tetracyclines in surface water. researchgate.net This setup can include a solid-phase extraction minicolumn for preconcentration, achieving detection limits in the low µg/L range. researchgate.net UV detection is frequently employed, with the wavelength set around 360 nm for optimal sensitivity. scholarsresearchlibrary.com
Table 2: Capillary Electrophoresis Conditions for this compound Analysis scholarsresearchlibrary.comresearchgate.net
| Parameter | Condition |
| Detection | UV Detection |
| Wavelength | ~360 nm |
| Application | Determination in milk, serum, urine, honey, surface water |
| Preconcentration | Solid-phase extraction (for water samples) |
| Detection Limit | 2 µg/L (for water samples) |
Molecular Modeling and Docking Studies
Molecular modeling and docking studies provide valuable insights into the interaction of this compound hydrochloride with biological macromolecules at the molecular level. These computational techniques are instrumental in understanding the binding mechanisms, which can inform drug design and explain observed biological effects. researchgate.netresearchgate.net
Research has employed molecular docking to investigate the binding of this compound hydrochloride to proteins such as bovine β-casein, α-lactalbumin, and bovine lactoferrin. researchgate.netresearchgate.net These studies have revealed that various forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, play crucial roles in the formation of the this compound-protein complexes. researchgate.netresearchgate.net For instance, the interaction between this compound hydrochloride and bovine lactoferrin was found to be driven by a combination of these forces, leading to conformational changes in the protein. researchgate.net
Table 3: Key Findings from Molecular Docking Studies of this compound Hydrochloride
| Interacting Protein | Key Findings | Reference |
| Bovine β-casein & α-lactalbumin | Electrostatic forces, hydrogen bonds, and van der Waals forces are the primary drivers of complex formation. | researchgate.net |
| Bovine Lactoferrin (bLf) | The interaction involves electrostatic forces, van der Waals forces, and hydrogen bonds, resulting in conformational changes in bLf. | researchgate.net |
| Bovine Hemoglobin (BHb) | This compound binds to the central cavity of BHb, primarily through van der Waals interactions and hydrogen bonds, causing conformational changes. | researchgate.net |
Quantitative Nuclear Magnetic Resonance (q-NMR)
Quantitative Nuclear Magnetic Resonance (q-NMR) stands out as a direct and primary method for the purity assessment of chemical substances, including this compound hydrochloride. researchgate.netmdpi.commdpi.com This technique allows for the direct quantification of the analyte without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of atomic nuclei. mdpi.com
In a comprehensive study, q-NMR was used to confirm the purity of this compound hydrochloride determined by the mass balance method. researchgate.netnih.gov The assigned purities for the this compound free form and its salt form were (898.80 ± 1.60) mg/g and (972.65 ± 1.58) mg/g, respectively, with traceability to the International System of Units (SI). researchgate.netnih.govmdpi.comnih.govgrafiati.com This demonstrates the accuracy and reliability of q-NMR for establishing the purity of reference standards.
Microbiological Assays
Microbiological assays remain a fundamental tool for assessing the potency and antimicrobial activity of this compound hydrochloride. scholarsresearchlibrary.comnih.govmdpi.com These assays are based on the principle of measuring the inhibition of growth of a susceptible microorganism by the antibiotic. asm.org The size of the inhibition zone is proportional to the concentration of the antibiotic. asm.org
Bacillus cereus is a commonly used test organism for the microbiological assay of this compound. asm.org These assays are valuable for confirming the biological activity of the compound, which may not be fully captured by chemical methods alone, especially in the presence of inactive isomers or degradation products. researchgate.net For instance, microbiological assays have been used to validate the results of chemical assays in studies investigating the binding of this compound to fecal matter. researchgate.net Research has also employed these assays to evaluate the effectiveness of this compound hydrochloride incorporated into medical-grade polymer meshes against various bacterial strains, including Staphylococcus aureus and Escherichia coli. mdpi.com
Other Analytical Approaches
A variety of other analytical techniques have been employed in the study of this compound hydrochloride, each offering specific advantages.
Electrochemical Methods: These methods, including differential pulse voltammetry, are recognized for their high sensitivity, rapid response, and cost-effectiveness. scholarsresearchlibrary.compubtexto.commdpi.com They have been successfully used for the determination of this compound hydrochloride in pharmaceutical preparations and environmental samples. pubtexto.comdntb.gov.uarsc.org The development of novel electrochemical sensors, such as those based on modified electrodes, continues to enhance the selectivity and sensitivity of these techniques. mdpi.com
Atomic Absorption Spectrophotometry (AAS): This technique has been utilized for the indirect determination of this compound hydrochloride. nih.govpubtexto.commdpi.com The method often involves the formation of a complex between this compound and a metal ion, such as Au(III), followed by the quantification of the metal using flame AAS. mdpi.com This approach has demonstrated good sensitivity, with a reported limit of detection of 0.0997 µg/mL for this compound hydrochloride in capsules. mdpi.com
Table 4: Summary of Other Analytical Approaches for this compound Hydrochloride
| Method | Principle | Application | Reference |
| Electrochemical Methods | Measurement of electrochemical response (e.g., current) upon oxidation or reduction of this compound. | Quantification in pharmaceuticals and environmental samples. | scholarsresearchlibrary.compubtexto.commdpi.com |
| Atomic Absorption Spectrophotometry (AAS) | Indirect quantification by measuring the concentration of a metal complexed with this compound. | Determination in pharmaceutical capsules. | nih.govmdpi.com |
Environmental and Ecological Research of Tetracycline Hydrochloride
Occurrence and Distribution in Various Environmental Compartments
The widespread application of tetracycline (B611298) hydrochloride has led to its detection in numerous environmental settings. bohrium.commdpi.com Incomplete metabolism in humans and animals results in the excretion of a significant portion of the antibiotic in its active form, which then enters the environment through various pathways. nih.gov
Aquatic Environments (Surface Water, Groundwater, Wastewater, Drinking Water)
This compound hydrochloride and its residues are frequently found in a variety of aquatic environments, including surface water, groundwater, wastewater, and even drinking water. mdpi.comusm.mynih.gov The primary sources of this contamination include effluents from wastewater treatment plants (WWTPs), runoff from agricultural areas where animal manure is used as fertilizer, and direct discharge from aquaculture. bohrium.comiwaponline.com
Conventional WWTPs are often not equipped to completely remove tetracyclines, leading to their release into surface waters. bohrium.com Consequently, this compound has been detected in rivers and other surface water bodies globally. bohrium.com For instance, a study in Tehran, Iran, found mean this compound levels in surface and groundwater near animal farms ranging from 5.4 to 8.1 ng/L. nih.gov The same study detected this compound in municipal wastewater treatment plant effluents at concentrations between 280 and 540 ng/L. nih.gov In European aquatic environments, this compound has been detected at concentrations up to 20 ng/L. researchgate.net The presence of tetracyclines has also been confirmed in drinking water, raising concerns about long-term human exposure. nih.goviwaponline.com
Table 1: Reported Concentrations of this compound in Various Aquatic Environments
| Environmental Compartment | Concentration Range | Location | Reference |
|---|---|---|---|
| Surface Water | 5.7 to 8.7 ng/L | Fasha-foyeh Dam, Iran | nih.gov |
| Groundwater | 5.4 to 8.1 ng/L | Varamin Plain, Iran | nih.gov |
| Municipal WWTP Effluent | 280 to 540 ng/L | Tehran, Iran | nih.gov |
| Aquatic Environments | 0 to 20 ng/L | Europe | researchgate.net |
| Wastewater | up to 254.820 µg/L | Korea | frontiersin.org |
| Rivers | up to 3384 ng/L | Pearl River basin, China | mdpi.com |
Soil and Sediments
Due to its chemical properties, this compound hydrochloride has a tendency to adsorb to soil and sediment particles. rsc.orgscielo.br This leads to its accumulation in terrestrial and benthic environments. Agricultural soils that receive manure from treated livestock are a significant reservoir of this compound. rsc.orgnih.gov Concentrations in soil can vary widely, with some studies reporting levels from a few micrograms per kilogram to several milligrams per kilogram. rsc.orgcabidigitallibrary.org For example, studies have found this compound concentrations in soil ranging from 5 mg/kg to as high as 98.2 mg/kg. cabidigitallibrary.org The adsorption of this compound to soil and sediments is influenced by factors such as pH and the presence of metal ions like Cu(II). researchgate.net
Agricultural and Livestock Sources
The agricultural sector, particularly livestock farming and aquaculture, is a major contributor to the environmental load of this compound hydrochloride. nih.govtandfonline.com It is used for therapeutic purposes and as a growth promoter in animals. nih.govscielo.br A large percentage of the administered this compound is excreted in urine and feces, leading to high concentrations in animal manure. nih.govnih.gov When this manure is applied to land as fertilizer, it introduces this compound into the soil, from where it can leach into water bodies. rsc.orgscielo.br In the United States, approximately 4,200 tons of tetracyclines are used in the agricultural industry alone. frontiersin.org Similarly, in China, a significant amount of antibiotics, including tetracyclines, are used in farming. nih.gov
Environmental Fate and Transformation
Once in the environment, this compound hydrochloride is subject to various transformation processes that determine its persistence and ultimate fate. bohrium.combohrium.com These processes include biodegradation and photodegradation.
Biodegradation and Persistence
This compound hydrochloride is considered to be relatively resistant to biodegradation. iwaponline.com Its complex chemical structure makes it difficult for many microorganisms to break it down. dergipark.org.tr This persistence means that it can remain in the environment for extended periods, posing a long-term risk. rsc.orgdergipark.org.tr However, some microbial degradation does occur, although the rates are often slow. dergipark.org.tr The persistence of this compound can be influenced by environmental conditions such as temperature, pH, and the composition of the microbial community. rsc.orgdergipark.org.tr Higher initial concentrations of tetracyclines in soil may even slow down their degradation, leading to longer persistence. rsc.org
Photodegradation
Photodegradation, or the breakdown of a compound by light, is another important transformation pathway for this compound hydrochloride in the environment, particularly in surface waters. dergipark.org.tr Tetracyclines are known to be sensitive to photolysis, especially in the presence of sunlight. scielo.brdergipark.org.tr The rate of photodegradation can be influenced by factors such as water chemistry, including pH and the presence of dissolved organic matter, which can act as photosensitizers. scielo.br Several studies have investigated the use of photocatalysis, an advanced oxidation process, to enhance the degradation of this compound in water, using catalysts like titanium dioxide (TiO2) and other composite materials. mdpi.commdpi.commdpi.comfrontiersin.org These studies show that photocatalytic degradation can be an effective method for removing this compound from water, breaking it down into smaller, less harmful molecules. mdpi.comnih.gov
Complexation with Metal Ions (e.g., Fe(II), Fe(III))
This compound hydrochloride possesses a strong affinity for metal ions, readily forming stable complexes, particularly with iron (Fe) in its divalent (Fe(II)) and trivalent (Fe(III)) states. nih.govnih.gov This complexation has significant implications for the environmental fate and transformation of both the antibiotic and the metal ions. nih.govacs.org
Research has shown that the interaction between this compound and iron is a multifaceted process. The complexation of this compound with Fe(II) can accelerate the oxidation of Fe(II) to Fe(III). nih.govacs.org This reaction is initiated by the formation of an Fe(II)-tetracycline complex, which is then oxidized by dissolved oxygen. This process not only transforms the iron but also generates reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which in turn can degrade the this compound molecule. nih.govacs.org
The rate of Fe(II) oxidation is significantly enhanced in the presence of this compound. Studies have reported that the oxidation rate constants of Fe(II) complexed with this compound can be 60 to 350 times higher than that of uncomplexed Fe(II) under similar environmental conditions. nih.govacs.org Conversely, the complexation of Fe(III) with this compound can lead to the oxidation of the antibiotic and the reduction of Fe(III) to Fe(II), even in the absence of oxygen, although this process is generally slower than the Fe(II) oxidation pathway. nih.govacs.org
This mutual transformation highlights the intricate interplay between this compound hydrochloride and iron cycling in natural systems. The formation of these complexes can influence the bioavailability and mobility of both the antibiotic and the metal, potentially altering their toxicological effects and persistence in the environment. nih.govacs.org The presence of other environmental components, such as humic acids, can compete with this compound for iron binding, although this effect may be negligible at lower concentrations. nih.govacs.org
Sorption and Adsorption Processes
The fate and transport of this compound hydrochloride in the environment are heavily influenced by its sorption and adsorption to soil and sediment particles. researchgate.netmdpi.com This process is governed by a variety of factors, including the physicochemical properties of the soil and sediment, the pH of the surrounding water, and the presence of other substances like metal ions and dissolved organic matter. researchgate.netmdpi.comresearchgate.net
The adsorption of this compound onto environmental matrices is a complex interplay of physical and chemical interactions. mdpi.com The pH of the system plays a crucial role, as it dictates the speciation of the this compound molecule and the surface charge of the adsorbent materials. mdpi.comresearchgate.net At low pH, this compound exists predominantly as a cation, which favors electrostatic attraction to negatively charged sites on clay minerals and organic matter. mdpi.com As the pH increases, this compound transitions to a zwitterionic and then an anionic form, which can lead to decreased adsorption due to electrostatic repulsion. mdpi.com
The presence of metal ions, particularly divalent cations like copper (Cu(II)), can enhance the sorption of this compound. researchgate.net This is attributed to the formation of ternary complexes where the metal ion acts as a bridge between the this compound molecule and the surface of the soil or sediment particles. researchgate.net
Different models, such as the Langmuir and Freundlich isotherms, are used to describe the adsorption behavior of this compound. The applicability of these models varies depending on the specific adsorbent and environmental conditions, indicating that both monolayer and multilayer adsorption processes can occur. mdpi.com The adsorption capacity of various materials for this compound hydrochloride has been extensively studied.
Table 1: Adsorption Capacities of Various Materials for this compound Hydrochloride
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Acid-treated Bentonite (B74815) (BA1) | 40.98 | preprints.org |
| Fe3O4@HAWS | 65.06 | pjoes.com |
| Al-Fe pillared clay | 90 | jeeng.net |
| Modified Hydrochar (ACZ1175) | 257.28 | mdpi.com |
| Cd-MOF-based carbon materials | 390.6 | researchgate.net |
Impact on Microbial Communities and Resistome Evolution
The introduction of this compound hydrochloride into the environment exerts significant selective pressure on microbial communities, leading to changes in their composition and promoting the evolution and dissemination of antibiotic resistance genes (ARGs). nih.govacs.org Even at low concentrations, this compound can alter the structure and function of microbial ecosystems in soil and water. mdpi.com
Studies have shown that exposure to this compound can lead to a decrease in the abundance of certain beneficial bacteria, such as Fructobacillus and Bombella, which are important for the health of pollinators like honey bees. frontiersin.org Conversely, it can lead to an increase in the relative abundance of other bacteria, some of which may be potential hosts for ARGs. nih.govfrontiersin.org For instance, in vermicomposting systems, this compound stress has been observed to increase the abundance of Planococcus and Acinetobacter, which have been identified as potential carriers of resistance genes. nih.gov
The presence of this compound in the environment directly contributes to the selection and proliferation of bacteria carrying this compound resistance genes. These genes often confer resistance through mechanisms such as ribosomal protection. The dissemination of these ARGs is a major public health concern, as it can reduce the efficacy of antibiotics used in human and veterinary medicine.
Interestingly, research has indicated that heavy metals like copper and zinc, which are also common agricultural contaminants, can co-select for this compound resistance in soil bacterial communities, sometimes even more strongly than this compound itself. acs.org This is because the genes conferring resistance to metals and antibiotics can be located on the same mobile genetic elements, leading to their co-inheritance.
Advanced Wastewater Treatment and Remediation Technologies
Due to the limitations of conventional wastewater treatment plants in removing persistent compounds like this compound hydrochloride, advanced treatment and remediation technologies are being actively researched and developed. researchgate.netrsc.orgrsc.org These technologies aim to either physically remove the antibiotic from water or degrade it into less harmful substances.
Adsorption Methods
Adsorption is a widely studied and effective technique for removing this compound hydrochloride from water. pjoes.comrsc.org This method utilizes various adsorbent materials with high surface areas and affinities for the antibiotic. Commonly used adsorbents include:
Carbon-based materials: Activated carbon, biochar, and graphene oxide have shown high adsorption capacities for this compound due to their porous structures and surface functional groups. rsc.org
Clay minerals: Natural and modified clays (B1170129) like bentonite and kaolinite (B1170537) are effective adsorbents, with their performance often enhanced through acid treatment or the incorporation of metal ions. mdpi.compreprints.org
Metal-organic frameworks (MOFs): These are highly porous materials that can be engineered to have a strong affinity for specific pollutants like this compound. researchgate.net
Waste-derived adsorbents: Researchers are also exploring the use of low-cost adsorbents derived from industrial and agricultural waste, such as water treatment residues and biochar from agricultural waste. pjoes.comresearchgate.net
The efficiency of adsorption depends on factors like pH, contact time, and the initial concentration of the antibiotic. researchgate.netjeeng.net
Photocatalytic and Photochemical Degradation
Photocatalytic and photochemical degradation processes are advanced oxidation processes (AOPs) that use light energy to generate highly reactive species capable of breaking down this compound hydrochloride. mdpi.com
Photocatalysis: This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of a suitable wavelength, generates electron-hole pairs. mdpi.com These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents that can degrade this compound. mdpi.commdpi.com The efficiency of these systems can be enhanced by doping the photocatalyst with metals or non-metals, or by creating composite materials to improve light absorption and charge separation. mdpi.comrsc.org
Table 2: Examples of Photocatalytic Degradation of this compound Hydrochloride
| Photocatalyst | Light Source | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| TiO₂/CdS on nickel foam | Visible Light | 90.03% | 150 min | mdpi.com |
| g-C₃N₄/Ag/AgBr-8% | Iodine tungsten lamp | 57.5% | 30 min | |
| La/TiO₂@g-C₃N₄/PDS | Visible Light | 97.68% | - | rsc.org |
| Cu₂O@TiOF₂/TiO₂ | Simulated Solar Light | 96.83% | 3 hours | rsc.org |
Electrochemical Degradation
Electrochemical degradation is another promising AOP for the removal of this compound hydrochloride from wastewater. deswater.comrsc.org This technology involves the use of electrodes to generate oxidizing agents or to directly oxidize the antibiotic at the anode surface. nih.govacs.org
Boron-doped diamond (BDD) electrodes are particularly effective due to their high electrochemical stability and ability to generate a large amount of hydroxyl radicals. deswater.comnih.gov Electrochemical systems can also be combined with other processes, such as the use of persulfate, to enhance degradation efficiency. nih.govpjoes.com Studies have demonstrated high removal efficiencies for this compound and its chemical oxygen demand (COD) using electrochemical methods. deswater.com For instance, under optimal conditions, electrochemical degradation with BDD electrodes achieved 98.7% removal of this compound. deswater.com Another study using Pt/Ti anodes reported this compound oxidation efficiencies of up to 97 ± 2% within 15 minutes of electrolysis. rsc.org
Biological Treatment Methods
Biological treatment methods leverage the metabolic processes of microorganisms to degrade or remove contaminants from wastewater. For this compound hydrochloride, these methods primarily involve biodegradation and biosorption. nih.gov Microorganisms can utilize this compound as a source of carbon and energy, or they can break it down through cometabolism, where enzymes produced for other purposes incidentally degrade the antibiotic. nih.govresearchgate.net
One of the most common biological treatment technologies is the activated sludge process . mdpi.com In this system, a mixed community of microorganisms is used to adsorb and subsequently biodegrade organic pollutants. researchgate.net While widely used, traditional activated sludge systems often show limited efficiency in completely mineralizing persistent compounds like this compound due to its stable chemical structure and antimicrobial properties, which can inhibit microbial activity. researchgate.netresearchgate.net The primary removal mechanism in these systems is often adsorption onto the sludge rather than complete degradation. researchgate.netmdpi.com
Membrane Bioreactors (MBRs) represent a significant advancement over conventional activated sludge processes. MBRs combine biological treatment with membrane filtration, which allows for a higher concentration of microbial biomass and better retention of both the microorganisms and the pollutant. nih.govmdpi.com Research has demonstrated the high efficacy of MBRs in this compound removal. For instance, acclimated sludge in an MBR has been shown to degrade up to 40 mg/L of this compound with removal efficiencies ranging from 83.3% to 95.5%, compared to 44.3% to 87.6% in conventional processes. nih.gov Other studies have confirmed that MBRs can remove over 90% of this compound through a combination of biodegradation and adsorption onto the sludge. nih.gov
Microalgae-based systems are also emerging as a promising biological treatment method. These systems have demonstrated the potential to remove this compound with efficiencies between 50% and over 90%. researchgate.net The removal mechanisms employed by microalgae are diverse and include enzymatic breakdown (hydrolysis), photolysis (degradation via sunlight), biodegradation, and biosorption. researchgate.net
The effectiveness of various biological treatment methods for this compound hydrochloride is detailed in the table below.
| Treatment Method | Organism/System | Removal Efficiency (%) | Key Mechanisms | Reference |
| Activated Sludge | Mixed microbial communities | 44.3 - 87.6 | Adsorption, Biodegradation | nih.govmdpi.com |
| Membrane Bioreactor (MBR) | Acclimated sludge | 83.3 - >95.5 | Biodegradation, Adsorption | nih.gov |
| Microalgae | Various species | 50 - >90 | Biosorption, Biodegradation, Photolysis, Enzymatic Breakdown | researchgate.net |
Hybrid and Comprehensive Treatment Systems
To overcome the limitations of single-process treatments, hybrid and comprehensive systems that combine multiple physical, chemical, and biological methods are being actively researched. These integrated systems often exhibit synergistic effects, leading to higher removal efficiencies and more complete degradation of this compound hydrochloride. eeer.org
Advanced Oxidation Processes (AOPs) combined with Biological Treatment is a common strategy. AOPs can break down the complex and recalcitrant structure of this compound, making the resulting byproducts more amenable to biological degradation. For example, a system using a persulfate/iron/UV light (PS/Fe2+/UV) process as a pre-treatment for a biological batch reactor was investigated for hospital wastewater. The chemical oxidation step alone was able to remove 69% of the this compound, transforming it into more biodegradable compounds for the subsequent biological stage. muk.ac.ir
Ultrasound-assisted systems enhance treatment efficiency through acoustic cavitation. An integrated system combining ultrasound with a Fenton-like process (using a Fe/N–C hybrid catalyst and hydrogen peroxide) demonstrated a synergistic effect, achieving over 86% removal of this compound across a broad pH range. acs.org The ultrasound helps to continuously clean the catalyst surface, enhancing its reactivity. acs.org
Other innovative hybrid systems include the combination of nonthermal plasma with catalysis . A gliding arc plasma system combined with an iron-based catalyst (Fe(VI)) was able to achieve complete degradation of this compound within 15 minutes. eeer.org This rapid degradation is attributed to the generation of highly reactive species like hydroxyl radicals. eeer.org Furthermore, specialized membranes have been developed for targeted removal. An anti-fouling zwitterionic polyvinylidene fluoride (B91410) (PVDF)-imprinted composite membrane was designed for the selective separation of this compound from wastewater, achieving an 88.3% removal efficiency even in the presence of oil. mdpi.com
The table below summarizes the performance of various hybrid and comprehensive treatment systems for this compound hydrochloride removal.
| Hybrid System Type | Specific Configuration | Removal Efficiency (%) | Key Features | Reference |
| Photocatalysis & Membrane Filtration | Photocatalytic Membrane Reactor (g-C3N4 photocatalyst) | 94.8 | Simultaneous degradation and separation of catalyst | nih.gov |
| Adsorption & Photocatalysis | Granular Activated Carbon-Zinc Oxide (ZnO@GAC) | 82.1 (Adsorption)86.4 (Photocatalysis) | Synergistic effect of adsorption and UV degradation | mdpi.com |
| Advanced Oxidation & Biological | PS/Fe2+/UV + Biological Reactor | 69 (Chemical stage) | Pre-treatment enhances biodegradability | muk.ac.ir |
| Ultrasound & Fenton-like | US + Fe/N–C catalyst + H2O2 | >86 | Synergistic action between ultrasound and catalysis | acs.org |
| Plasma & Catalysis | Nonthermal Plasma + Fe(VI) catalyst | 100 | Rapid degradation (15 mins) via reactive species | eeer.org |
| Selective Membrane Separation | Anti-fouling PVDF-imprinted composite membrane | 88.3 | High selectivity for this compound | mdpi.com |
Biomedical Research Applications Beyond Antimicrobial Activity
Use as a Biomarker in Bone Research
Tetracycline (B611298) hydrochloride's high affinity for calcium allows it to be incorporated into bone during active mineralization of hydroxyapatite. wikipedia.org This characteristic makes it an exceptional fluorescent biomarker for tracking bone formation and metabolism. wikipedia.orgresearchgate.netingentaconnect.com When incorporated into the bone matrix, this compound can be detected by its fluorescence under ultraviolet light, providing a visual record of bone deposition over time. wikipedia.orgnih.gov This method is a standard in bone histomorphometry for calculating the rate of bone formation across cancellous, endocortical, intracortical, and periosteal bone compartments. researchgate.net
This compound labeling is a cornerstone technique for the dynamic assessment of bone health. wikipedia.orgingentaconnect.com The "double this compound labeling" method is frequently employed to quantify the rate of bone growth over a specific period. wikipedia.org In this procedure, two separate courses of this compound are administered, typically with an interval of 10 to 14 days between them. researchgate.netcachefly.net A bone biopsy is performed shortly after the second course. researchgate.net The distance between the two distinct fluorescent labels that form on the mineralizing surface of the bone allows for the precise calculation of the mineral apposition rate and, consequently, the bone formation rate during that interval. wikipedia.orgnih.gov This provides critical data on skeletal dynamics in both normal and disease states. ingentaconnect.com
Table 1: Double this compound Labeling Protocol Overview
| Step | Action | Purpose |
|---|---|---|
| 1 | Administer first course of this compound hydrochloride. | To create the first fluorescent label on actively mineralizing bone surfaces. wikipedia.org |
| 2 | Inter-label period (typically 10-20 days) with no this compound. | To allow for new, unlabeled bone to form between the two labels. cachefly.net |
| 3 | Administer second course of this compound hydrochloride. | To create the second fluorescent label on newly mineralizing bone. wikipedia.org |
| 4 | Perform bone biopsy (3-7 days after second course). | To collect a bone sample containing both fluorescent labels for analysis. cachefly.net |
| 5 | Histomorphometric Analysis. | To measure the distance between the labels under a microscope and calculate bone formation rates. wikipedia.orgnih.gov |
The utility of this compound hydrochloride as a bone biomarker is particularly valuable in oncology research, where cancer treatments can significantly impact bone quality. For instance, this compound labeling has been employed in clinical trials to assess how long-term bisphosphonate therapy affects bone quality in women with breast cancer. clinicaltrials.euclinicaltrials.gov By analyzing bone biopsies after this compound labeling, researchers can measure changes in bone histomorphometry, including bone formation rate and other structural parameters. clinicaltrials.gov
Furthermore, due to their natural tendency to accumulate in bone (osteotropism), tetracyclines are studied in the context of bone metastasis. nih.govaacrjournals.org Research in mouse models of breast cancer has used doxycycline (B596269), a this compound derivative, to investigate effects on tumor burden in bone. aacrjournals.org These studies confirmed that tetracyclines incorporate into bone, and their presence can be used alongside histomorphometry to evaluate changes in bone formation and resorption in the metastatic environment. nih.govaacrjournals.org
Bone Growth and Quality Assessment
Applications in Gene Expression Systems (Tet-On/Tet-Off Systems)
Beyond tissue-level marking, this compound hydrochloride and its derivatives are pivotal in molecular biology for controlling gene expression. The this compound-controlled transcriptional activation systems, known as Tet-On and Tet-Off, are powerful tools for regulating the activity of specific genes in eukaryotic cells. nih.govwikipedia.org These systems are adapted from a this compound resistance operon found in E. coli. nih.govaddgene.org They rely on two key components: a this compound-controlled transactivator protein (tTA or rtTA) and a this compound response element (TRE), which is a specific DNA sequence placed upstream of the gene of interest. wikipedia.orgaddgene.orgbitesizebio.com
In the Tet-Off system, a fusion protein called the this compound transactivator (tTA)—composed of the Tet repressor (TetR) and the VP16 activation domain—binds to the TRE and activates gene expression. wikipedia.orgbitesizebio.com When this compound or its analog doxycycline is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thereby shutting off gene expression. nih.govwikipedia.org
Conversely, the Tet-On system utilizes a reverse this compound transactivator (rtTA). addgene.org This modified protein can only bind to the TRE and activate transcription in the presence of doxycycline. wikipedia.org In the absence of the inducer, the gene remains inactive. The Tet-On system is often preferred for its rapid response and lower basal expression levels. wikipedia.orgtandfonline.com
Table 2: Comparison of Tet-On and Tet-Off Gene Expression Systems
| Feature | Tet-Off System | Tet-On System |
|---|---|---|
| Transactivator Protein | tTA (this compound-controlled transactivator) | rtTA (reverse this compound-controlled transactivator) |
| Gene Expression State (No this compound/Doxycycline) | ON | OFF |
| Gene Expression State (With this compound/Doxycycline) | OFF | ON |
| Mechanism of Action | This compound/Doxycycline prevents tTA from binding to the TRE. nih.gov | This compound/Doxycycline enables rtTA to bind to the TRE. wikipedia.org |
| Common Name | Tet-Repressible System | Tet-Inducible System |
Research on Non-Antibiotic Properties
Extensive research has uncovered significant non-antibiotic biological activities of this compound hydrochloride, particularly its anti-inflammatory and immunomodulatory effects. nih.gov These properties are independent of its ability to inhibit bacterial protein synthesis and are the focus of investigation for therapeutic applications in a variety of inflammatory and autoimmune conditions. nih.gov
The anti-inflammatory actions of tetracyclines are multifaceted. researchgate.netnih.gov A primary mechanism is the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. researchgate.netmdpi.com Tetracyclines can also suppress the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netmdpi.com
Further anti-inflammatory effects include:
Inhibition of Neutrophil Migration: Tetracyclines can suppress the movement and chemotaxis of neutrophils, key cells in the early stages of inflammation. researchgate.netbiomedres.us
Reduction of Nitric Oxide: The compounds can decrease the production of nitric oxide (NO), a vasodilator, by inhibiting the activity of inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com
Scavenging Reactive Oxygen Species (ROS): Tetracyclines have demonstrated antioxidant properties by reducing the levels of damaging reactive oxygen species. researchgate.netescholarship.org
Inhibition of Phospholipase A2: This enzyme's activity, which is involved in inflammatory pathways, can be inhibited by tetracyclines. researchgate.netbiomedres.us
Induction of Eosinophil Apoptosis: this compound hydrochloride has been shown to induce programmed cell death (apoptosis) in eosinophils, which are potent pro-inflammatory cells, and down-regulate their activation markers. nih.gov This is accompanied by an increase in intracellular hydrogen peroxide and a loss of mitochondrial membrane potential. nih.gov
Tetracyclines exert immunomodulatory effects by influencing the function of various immune cells and pathways. nih.gov These actions can help rebalance (B12800153) the immune response in inflammatory and autoimmune diseases. nih.gov
Key immunomodulatory findings include:
Inhibition of T-lymphocyte Activation: Tetracyclines can inhibit the activation and proliferation of T-lymphocytes, which play a central role in adaptive immunity. researchgate.net
Modulation of Inflammasome Pathways: Research indicates that tetracyclines can inhibit the NLRP3 inflammasome pathway, reducing the secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. nih.gov
Influence on Cytokine Profiles: Studies in multiple sclerosis models have shown that tetracyclines can decrease the percentage of pro-inflammatory IL-17-producing T cells.
Macrophage Modulation: While they can potentiate cytokine release from macrophages in some contexts, they also promote the emergence of resolving macrophage populations (Ly6C- MHCII+) during the healing phase of intestinal inflammation. nih.gov
Table 3: Summary of Key Non-Antibiotic Research Findings for this compound Hydrochloride
| Property | Mechanism/Effect | Research Context |
|---|---|---|
| Anti-Inflammatory | Inhibition of Matrix Metalloproteinases (MMPs). researchgate.netmdpi.com | General inflammation, dermatology, periodontitis. nih.govresearchgate.net |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). researchgate.netmdpi.com | Dermatological diseases, systemic inflammation. researchgate.netmdpi.com | |
| Induction of apoptosis in eosinophils. nih.gov | Allergic inflammation models. nih.gov | |
| Immunomodulatory | Inhibition of T-lymphocyte proliferation. researchgate.net | Autoimmune disease research. |
| Inhibition of the NLRP3 inflammasome pathway. nih.gov | Sepsis and ARDS models. nih.gov |
Neuroprotective Research
This compound hydrochloride and its derivatives are demonstrating significant promise in the field of neuroprotection. Research indicates that these compounds can cross the blood-brain barrier and exert protective effects through various mechanisms. ruralneuropractice.comnih.gov Studies have shown that tetracyclines can reduce apoptosis (programmed cell death), neuroinflammation, and vascular injury in the brain. ruralneuropractice.comnih.gov
The neuroprotective actions of tetracyclines are associated with the inhibition of several key enzymes and pathways. ruralneuropractice.comnih.gov These include the inhibition of caspase-1 and caspase-3, which are critical enzymes in the apoptotic cascade, as well as the inhibition of nitric oxide synthase and matrix metalloproteinases (MMPs). ruralneuropractice.comnih.gov By modulating these pathways, tetracyclines may help to mitigate the secondary damage that occurs after a primary brain injury. ruralneuropractice.comnih.gov
Furthermore, research highlights the ability of tetracyclines to reduce microglial activation. researchgate.net Microglia are the primary immune cells of the central nervous system, and their prolonged activation can lead to the release of pro-inflammatory molecules that are harmful to neurons. researchgate.net By suppressing this activation, tetracyclines can decrease the production of inflammatory mediators such as interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2. researchgate.net In experimental models of conditions like Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, this compound derivatives have shown neuroprotective efficacy. ruralneuropractice.comnih.gov
Potential in Cancer Treatment
The potential of this compound hydrochloride and its analogues in cancer therapy is an expanding area of investigation. nih.gov The proposed anticancer mechanisms are multifaceted and include the inhibition of mitochondrial protein synthesis, a process to which cancer cells can be particularly sensitive. nih.govresearchgate.net This is based on the evolutionary relationship between mitochondrial and bacterial ribosomes. nih.gov
Another significant mechanism is the inhibition of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are enzymes that play a crucial role in tumor invasion and metastasis by breaking down the extracellular matrix. By inhibiting MMPs, tetracyclines may help to control cancer progression. nih.gov
Research has also pointed to the ability of tetracyclines to induce apoptosis in cancer cells and to interfere with key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways. mdpi.com Some studies suggest that tetracyclines can also inhibit the formation of new blood vessels, a process known as angiogenesis, which is vital for tumor growth. researchgate.net Furthermore, platinum(II) complexes of this compound have been synthesized and studied as potential anticancer agents, showing the ability to interact with DNA. scielo.br
Osteogenic Potential and Bone Formation Modulation
This compound hydrochloride has demonstrated a capacity to influence bone metabolism, with research indicating its potential to promote bone formation. nih.govresearchgate.net This has led to its investigation for applications in bone tissue engineering. researchgate.net Studies have shown that this compound can stimulate osteogenic differentiation in human mesenchymal stem cells. nih.govresearchgate.net
The mechanisms underlying this osteogenic potential appear to involve the modulation of key signaling pathways. For instance, this compound has been found to activate the Wnt signaling pathway, which is crucial for bone development and regeneration. nih.govresearchgate.net Research has also shown that tetracyclines can upregulate the expression of important osteogenic genes such as RUNX2, SP7, and SPARC, and increase the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity. nih.gov
However, the effect of this compound on bone cells can be concentration-dependent. While low concentrations have been shown to promote osteogenesis, higher concentrations may have an inhibitory effect on the differentiation and proliferation of dental pulp stem cells.
Research in Dermatological Conditions (Acne, Rosacea, Hidradenitis Suppurativa)
The anti-inflammatory properties of this compound hydrochloride, distinct from its antimicrobial effects, are a key focus of research in dermatology. These properties are particularly relevant to the treatment of inflammatory skin conditions like acne, rosacea, and hidradenitis suppurativa.
The mechanisms behind these anti-inflammatory effects include the inhibition of pro-inflammatory molecule production and the activity of matrix metalloproteinases. In the context of acne, while its antibiotic effect against Cutibacterium acnes is a factor, its anti-inflammatory actions are also considered significant. For rosacea, which is characterized by chronic inflammation, the ability of tetracyclines to modulate the inflammatory response is a primary area of investigation. Research is ongoing to fully elucidate the specific pathways through which this compound and its derivatives exert their therapeutic effects in these dermatological conditions.
Studies on Eukaryotic Parasites
The therapeutic reach of this compound hydrochloride extends to the treatment of diseases caused by eukaryotic parasites. wikipedia.orgnih.gov It has shown activity against a range of parasites, including those responsible for malaria (Plasmodium falciparum), amoebic dysentery (Entamoeba histolytica), and balantidiasis. wikipedia.orgnih.govtoku-e.com
The primary mechanism of action against these parasites is believed to be the inhibition of protein synthesis within the parasite. wikipedia.orgwikipedia.org While eukaryotic cells are generally not susceptible to this compound's protein synthesis inhibition, some parasites possess organelles with prokaryotic-like ribosomes, such as the apicoplast in Plasmodium falciparum. nih.govnih.gov The apicoplast is a non-photosynthetic plastid essential for the parasite's survival. Research has shown that tetracyclines can specifically target and disrupt protein translation within this organelle, leading to a delayed but potent antiparasitic effect. nih.gov This selective action provides a therapeutic window for treating these parasitic infections. researchgate.net
Role in Scaffolds for Tissue Engineering
This compound hydrochloride is being incorporated into biomaterial scaffolds for tissue engineering applications, particularly for bone regeneration. mdpi.comnih.govtandfonline.com The rationale for its inclusion is twofold: to provide localized antimicrobial activity to prevent infection at the implantation site and to leverage its potential osteoinductive properties. mdpi.comtandfonline.com
Scaffolds made from polymers like poly(ε-caprolactone) (PCL) and polylactic acid (PLA) have been loaded with this compound hydrochloride. mdpi.comtandfonline.com Studies have shown that these composite scaffolds can support cell adhesion, proliferation, and differentiation. tandfonline.comresearchgate.netmdpi.com In some cases, the presence of this compound in the scaffold has been shown to enhance bone formation in animal models. tandfonline.comresearchgate.net For instance, a study using a PCL/PLA scaffold containing 10% this compound hydrochloride demonstrated complete filling of a femoral defect in a rat model after eight weeks. tandfonline.comresearchgate.net
Q & A
Q. What are the key physicochemical properties of tetracycline hydrochloride critical for experimental design?
this compound hydrochloride (C₂₂H₂₅ClN₂O₈, MW 480.9) is a yellow crystalline powder with a solubility of 10 mg/mL in water and pH-dependent stability. It degrades rapidly in alkaline conditions (e.g., NaOH solutions) and under strong light . Key parameters for experimental design include:
- pH sensitivity : Optimal stability in solutions with pH 2.1–2.3; degradation occurs at pH < 2 or in alkaline environments .
- Thermal stability : Stable at 37°C for ≤4 days but degrades with prolonged exposure .
- Optical properties : UV-Vis absorption peaks at 270 nm and 366 nm in methanol, useful for quantification .
Q. How should this compound hydrochloride be stored to maintain stability in laboratory settings?
Store in tight, light-resistant containers at room temperature in a dry environment. Avoid contamination and exposure to oxidizing agents (e.g., peroxides). Solutions should be prepared fresh and used within 4 days if stored at 37°C .
Q. What analytical methods are recommended for assessing purity and impurity profiles?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.01 M HCl as the mobile phase. Detect impurities like 4-epi-tetracycline and anhydrothis compound, which must collectively not exceed 1.5% .
- UV-Vis spectroscopy : Quantify purity (95–102%) based on absorbance at 270 nm .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation products during stability studies .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound hydrochloride degradation in aqueous solutions?
RSM with a Central Composite Design (CCD) is effective for modeling sonochemical degradation. Key variables include:
- Initial concentration (10–50 mg/L),
- pH (2–6),
- Persulfate (S₂O₈²⁻) concentration (0.5–2 mM),
- Reaction time (10–30 min). Validate models using ANOVA and confirm degradation efficiency via UV-Vis and LC-MS to identify intermediates (e.g., hydroxylated derivatives) .
Q. What mechanisms drive the photocatalytic degradation of this compound hydrochloride using novel composites like ZnO/H₄Nb₆O₁₇ or Bi₂O₃/g-C₃N₄?
- ZnO/H₄Nb₆O₁₇ nanotubes : Generate hydroxyl radicals (•OH) under UV light via a Z-scheme mechanism, achieving >90% degradation in 120 min .
- Bi₂O₃/g-C₃N₄ : Activates peroxymonosulfate (PMS) to produce sulfate radicals (SO₄•⁻) and holes (h⁺), dominating this compound removal. DFT calculations predict attack sites on this compound’s aromatic rings and amide groups . Monitor degradation pathways using UPLC-MS and assess ecotoxicity reduction via Toxicity Estimation Software (T.E.S.T.) .
Q. How do this compound hydrochloride and its derivatives interact ecotoxicologically with aquatic organisms?
- Algal toxicity : Median effective concentration (EC₅₀) for Chlorella vulgaris is 5.2 mg/L for this compound hydrochloride, with synergistic effects in mixtures with chlorthis compound and doxycycline .
- Bacterial resistance : Sublethal concentrations (0.1–1 mg/L) induce efflux pump overexpression in E. coli . Use standardized OECD 201 (algae) and ISO 11348-3 (bacteria) protocols for toxicity assays.
Methodological Challenges and Solutions
Q. How to resolve discrepancies in stability data during long-term storage studies?
- Contradiction : Some studies report stability at 25°C for 6 months, while others note degradation after 4 days at 37°C .
- Solution : Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring. Use kinetic models (e.g., Arrhenius equation) to extrapolate shelf life .
Q. What advanced techniques improve detection limits for this compound hydrochloride in complex matrices?
- Surface-Enhanced Raman Spectroscopy (SERS) : Achieves a linear range of 1–100 µg/mL at 1617 cm⁻¹ (LOD = 0.5 µg/mL) using Ag nanoparticles .
- Electrochemical sensors : Modify electrodes with Pt or graphene oxide for nanomolar detection in wastewater .
Safety and Compliance
Q. What safety protocols are essential for handling this compound hydrochloride in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
